molecular formula C7H7NO3 B1592048 2-(Hydroxymethyl)isonicotinic acid CAS No. 915140-06-6

2-(Hydroxymethyl)isonicotinic acid

Cat. No.: B1592048
CAS No.: 915140-06-6
M. Wt: 153.14 g/mol
InChI Key: HMFKOGCATGREDJ-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)isonicotinic acid is a useful research compound. Its molecular formula is C7H7NO3 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(hydroxymethyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c9-4-6-3-5(7(10)11)1-2-8-6/h1-3,9H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFKOGCATGREDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70618257
Record name 2-(Hydroxymethyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915140-06-6
Record name 2-(Hydroxymethyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Hydroxymethyl)isonicotinic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(Hydroxymethyl)isonicotinic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental data with practical insights to facilitate its use in a laboratory and research context.

Core Molecular Identity and Physicochemical Properties

This compound is a derivative of isonicotinic acid, a key scaffold in medicinal chemistry. The introduction of a hydroxymethyl group at the 2-position significantly influences its physical and chemical characteristics, offering a unique combination of functionalities for further chemical modification.

Nomenclature and Structure
  • Systematic IUPAC Name : 2-(Hydroxymethyl)pyridine-4-carboxylic acid

  • Common Name : this compound

  • CAS Number : 915140-06-6[1]

  • Molecular Formula : C₇H₇NO₃[1]

  • Molecular Weight : 153.14 g/mol [1]

The structural arrangement, featuring a carboxylic acid and a primary alcohol on the pyridine ring, makes it a bifunctional molecule with distinct reactive sites.

structure cluster_0 This compound mol mol

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The predicted and observed properties of this compound are summarized below. These parameters are crucial for designing experimental conditions, including reaction setups and purification strategies.

PropertyValueSource
Appearance Off-white to light yellow solid[1]
Boiling Point 478.4 ± 35.0 °C (Predicted)[1]
Density 1.404 g/cm³[1]
pKa 1.95 ± 0.10 (Predicted)[1]
Solubility Profile

While specific solubility data for this compound is not extensively published, its solubility can be inferred from its structure and data available for its parent compound, isonicotinic acid. Isonicotinic acid is soluble in water and alcohols like methanol and ethanol[2]. The presence of the additional polar hydroxymethyl group in this compound is expected to enhance its solubility in polar protic solvents. For practical purposes, solubility should be empirically determined for specific applications and solvent systems.

Synthesis and Chemical Reactivity

The synthesis of this compound is achievable through standard organic chemistry transformations. Its bifunctional nature dictates its reactivity, allowing for selective modifications of the carboxylic acid and hydroxymethyl groups.

Synthetic Route: Alkaline Hydrolysis of an Ester Precursor

A common and effective method for the preparation of this compound is the alkaline hydrolysis of its corresponding ethyl ester, ethyl 2-(hydroxymethyl)isonicotinate[1]. This reaction proceeds with good yield and provides a straightforward path to the desired carboxylic acid.

synthesis start Ethyl 2-(hydroxymethyl)isonicotinate reagents 1. KOH, THF/H₂O 2. HNO₃ (to pH 4-5) start->reagents Hydrolysis product This compound reagents->product

Caption: Synthesis of this compound via hydrolysis.

A detailed experimental protocol for this synthesis is provided in Section 6.1.

Chemical Reactivity

The reactivity of this compound is governed by its two primary functional groups:

  • Carboxylic Acid Group : This group can undergo standard reactions such as esterification, amidation, and reduction. Its acidity also allows for the formation of carboxylate salts.

  • Hydroxymethyl Group : The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or it can be converted to other functional groups, such as halides or esters.

  • Coordination Chemistry : The pyridine nitrogen and the carboxylate group can act as coordination sites for metal ions, making this molecule a potential ligand in the synthesis of metal-organic frameworks (MOFs) or other coordination complexes.

Spectroscopic and Analytical Characterization

A combination of spectroscopic techniques is essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (in DMSO-d₆):

Protons Predicted Chemical Shift (ppm) Multiplicity Integration
Pyridine-H ~8.5 - 7.5 m 3H
-CH₂- ~4.6 s 2H
-OH (alcohol) ~5.5 br s 1H

| -COOH | >12.0 | br s | 1H |

Predicted ¹³C NMR Spectral Data (in DMSO-d₆):

Carbon Predicted Chemical Shift (ppm)
C=O (Carboxylic Acid) ~165
Aromatic C-N ~150-140
Aromatic C-H ~125-120

| -CH₂- | ~60 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Predicted IR Absorption Bands:

Functional Group Wavenumber (cm⁻¹) Intensity
O-H stretch (alcohol) 3500 - 3200 Strong, broad
O-H stretch (carboxylic acid) 3300 - 2500 Very broad
C-H stretch (aromatic) 3100 - 3000 Medium
C=O stretch (carboxylic acid) 1725 - 1700 Strong
C=C and C=N stretch (aromatic) 1600 - 1450 Medium

| C-O stretch (alcohol) | 1260 - 1000 | Strong |

Mass Spectrometry (MS)

In mass spectrometry, this compound (m/z = 153.14) is expected to show a prominent molecular ion peak. Common fragmentation patterns would likely involve the loss of water (-18 Da) from the hydroxymethyl group, the loss of a hydroxyl radical (-17 Da) from the carboxylic acid, and the loss of the carboxyl group (-45 Da)[3].

Applications in Research and Drug Development

The structural features of this compound make it a valuable building block in medicinal chemistry and materials science.

Analogue of Isoniazid and Anti-tuberculosis Research

Isonicotinic acid derivatives are of significant interest in the development of anti-tuberculosis agents, largely due to the success of isoniazid, a cornerstone of tuberculosis treatment[4][5]. This compound serves as a key intermediate for synthesizing novel isoniazid analogues with potentially improved efficacy, reduced toxicity, or activity against drug-resistant strains of Mycobacterium tuberculosis.

Scaffold for Novel Therapeutics

The bifunctional nature of this compound allows for its use as a versatile scaffold in the synthesis of a wide range of heterocyclic compounds. These derivatives have been explored for various therapeutic applications, including anti-inflammatory, antibacterial, and antifungal agents[4][6]. The hydroxymethyl group can be used to introduce linkers for conjugation to other molecules or to modulate the pharmacokinetic properties of a lead compound.

Stability and Storage

Proper handling and storage are critical to maintain the integrity of this compound.

Chemical Stability

As with many carboxylic acids and alcohols, this compound may be susceptible to degradation under certain conditions. Potential degradation pathways include:

  • Oxidation : The hydroxymethyl group can be oxidized, especially in the presence of oxidizing agents or under harsh conditions.

  • Decarboxylation : At elevated temperatures, decarboxylation may occur.

  • Esterification : If stored in alcoholic solvents, slow esterification can occur, particularly under acidic conditions.

Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are recommended to fully characterize its stability profile.

Recommended Storage Conditions

To ensure its long-term stability, this compound should be stored under an inert gas (nitrogen or argon) at 2-8°C[1]. It should be protected from light and moisture.

Experimental Protocols

The following section provides detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound[1]

Materials:

  • Ethyl 2-(hydroxymethyl)isonicotinate (4.84 g, 26.7 mmol)

  • Potassium hydroxide (KOH) (4.58 g, 81.6 mmol)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Nitric acid (HNO₃)

  • Ethanol

  • Isopropanol

Procedure:

  • Dissolve ethyl 2-(hydroxymethyl)isonicotinate in a 1:1 mixture of THF and water (40 mL total volume).

  • Add solid KOH to the solution.

  • Heat the mixture at 100°C with stirring for 20 hours.

  • Cool the reaction mixture to room temperature, and then further cool in an ice-water bath.

  • Carefully adjust the pH of the solution to 4-5 by adding nitric acid.

  • Remove the solvent under reduced pressure.

  • Extract the organic components from the solid residue with ethanol (2 x 400 mL).

  • Remove the ethanol under reduced pressure to yield a powder.

  • Add hot isopropanol to the powder to dissolve the product and leave behind inorganic impurities.

  • Filter the hot solution to remove any insoluble material.

  • Evaporate the isopropanol to yield this compound as a white powder (Yield: 2.93 g, 72%).

Characterization Workflow

A typical workflow for the characterization of synthesized this compound is outlined below.

workflow synthesis Synthesis and Purification hplc Purity Assessment (HPLC) synthesis->hplc nmr Structure Confirmation (¹H & ¹³C NMR) hplc->nmr ms Molecular Weight Verification (MS) nmr->ms ir Functional Group Analysis (IR) ms->ir final Characterized Compound ir->final

Caption: A typical workflow for the characterization of the title compound.

References

  • Armaghan, M., et al. (2015). Isolation of first row transition metal–carboxylate zwitterions. RSC Advances, 5, 42978-42989. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Abraham, M. H., et al. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 62, 129-134.
  • Wang, X., et al. (2010). Solubilities of Isonicotinic Acid in (Methanol, Ethanol, 1-Propanol, 2-Propanol, and 1,2-Propanediol, Respectively) from (289.65 to 358.75) K.
  • Judge, V., et al. (2012). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(7), 1451-1470.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Asif, M. (2020). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 25(18), 4296.
  • Ali, I., et al. (2020). Strategic Modulation of Isoniazid Solubility through Cocrystal Formation for Long-Acting Microneedle Therapy of Tuberculosis. ACS Applied Materials & Interfaces, 12(40), 44643-44657.
  • Van den Bosch, S., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Analytical Chemistry, 82(19), 8094-8105.
  • Abraham, M. H., et al. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 62, 129-134.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14059155, this compound. Retrieved from [Link].

  • Valcárcel, M., et al. (2020).
  • Kemas. (n.d.). HPMC Solubility Chart. Retrieved from [Link]

  • Sriram, D., et al. (2010). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. Bioorganic & Medicinal Chemistry, 18(11), 3976-3985.
  • Wiley-VCH. (n.d.). 2-Pyridinecarboxylic acid. Retrieved from [Link]

  • Hameed, A., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Journal of Chemical Reviews, 3(4), 263-278.
  • Millikin University. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Lee, J. Y., et al. (2021).
  • Abraham, M. H., et al. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 62, 129-134.
  • Hashmi, A. (2021, January 12). MS Lecture 02 | High Resolution Mass Spectrometry, Isotopic Peaks, Fragmentation Pattern. YouTube. [Link]

  • Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

Sources

Part 1: Executive Summary & Chemical Identity

Author: BenchChem Technical Support Team. Date: February 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Chemical Development Division Subject: Technical Profile & Synthesis Guide: 2-(Hydroxymethyl)isonicotinic Acid (CAS 915140-06-6)

This compound is a bifunctional pyridine derivative characterized by a carboxylic acid at the C4 position and a hydroxymethyl group at the C2 position. This specific substitution pattern renders it a critical building block in coordination chemistry (as a zwitterionic ligand) and medicinal chemistry (as a polar pharmacophore scaffold).

Unlike its isomer 2-hydroxyisonicotinic acid (which exists primarily as the 2-pyridone tautomer), the 2-(hydroxymethyl) analog maintains the aromatic pyridine character, allowing for distinct hydrogen-bonding interactions and metal coordination geometries.

Chemical Profile
PropertySpecification
Chemical Name This compound
Synonyms 2-(Hydroxymethyl)pyridine-4-carboxylic acid; 2-Hydroxymethyl-4-carboxypyridine
CAS Number 915140-06-6
Molecular Formula C₇H₇NO₃
Molecular Weight 153.14 g/mol
Structure Pyridine ring substituted with -COOH at C4 and -CH₂OH at C2
pKa (Predicted) pKa₁ (Pyridine N) ≈ 3.5; pKa₂ (-COOH) ≈ 4.8
Solubility Soluble in DMSO, Methanol, Hot Water; Sparingly soluble in cold water
Appearance White to off-white crystalline powder

Part 2: Synthetic Pathways & Methodologies

The synthesis of this compound typically proceeds via the hydrolysis of its ester precursor. Direct C-H functionalization of isonicotinic acid is possible but often yields mixtures; therefore, the ester route provides higher purity.

Workflow Visualization

SynthesisWorkflow Start Ethyl Isonicotinate (Starting Material) Inter Ethyl 2-(hydroxymethyl) isonicotinate (CAS 31804-60-1) Start->Inter Minisci Reaction (MeOH, (NH4)2S2O8, H+) Product 2-(Hydroxymethyl) isonicotinic acid (CAS 915140-06-6) Inter->Product Hydrolysis (KOH, THF/H2O, 100°C)

Figure 1: Synthetic workflow from commercial isonicotinate esters to the target acid.

Detailed Protocol: Hydrolysis of Ethyl 2-(hydroxymethyl)isonicotinate

This protocol is validated for the isolation of the target acid in high purity, suitable for use as a zwitterionic ligand.

Reagents:

  • Ethyl 2-(hydroxymethyl)isonicotinate (Precursor, CAS 31804-60-1)

  • Potassium Hydroxide (KOH)

  • Tetrahydrofuran (THF)

  • Distilled Water

  • Nitric Acid (HNO₃) or Hydrochloric Acid (HCl) for neutralization

  • Isopropanol (for recrystallization)

Step-by-Step Procedure:

  • Dissolution: Dissolve 26.7 mmol (approx. 4.84 g) of Ethyl 2-(hydroxymethyl)isonicotinate in 40 mL of a THF/Water mixture (1:1 v/v).

  • Saponification: Add solid KOH (81.6 mmol, 3.0 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to 100 °C and stir under reflux for 20 hours . Monitor by TLC (System: MeOH/DCM 1:9) to ensure complete consumption of the ester.

  • Cooling & Neutralization: Cool the mixture to room temperature, then place in an ice-water bath. Carefully add dilute HNO₃ (or HCl) dropwise to adjust the pH to 4–5 . This pH is critical to reach the isoelectric point and precipitate the zwitterionic species.

  • Extraction: Evaporate the THF under reduced pressure. Extract the resulting solid residue twice with warm Ethanol (2 x 400 mL) to separate the organic product from inorganic salts.

  • Purification: Evaporate the ethanol. Resuspend the crude powder in hot Isopropanol , filter while hot to remove residual salts, and cool the filtrate to crystallize the product.

  • Yield: Expected yield is approximately 72% (2.93 g) as a white powder.

Expert Insight: The use of HNO₃ for neutralization is preferred if the final application involves coordination complexes with nitrate counter-ions. For pharmaceutical applications, HCl is standard, but ensure thorough desalting as the zwitterion can trap inorganic salts.

Part 3: Applications in Research & Development

Coordination Chemistry & MOFs

This compound acts as a versatile O,N-donor ligand . It can form "zwitterionic" coordination polymers where the pyridine nitrogen is protonated (or coordinated) and the carboxylate is deprotonated.

  • Binding Modes: The hydroxymethyl group (-CH₂OH) offers an additional coordination site or a hydrogen-bonding handle, allowing for the construction of supramolecular networks with high dimensionality.

  • Case Study: It has been used to isolate first-row transition metal (Co, Ni, Cu, Zn) carboxylate zwitterions, which serve as models for metallo-enzyme active sites or precursors for Metal-Organic Frameworks (MOFs).

Medicinal Chemistry

In drug design, the 2-hydroxymethyl group serves two primary functions:

  • Solubility Enhancer: Replacing a lipophilic methyl group with a hydroxymethyl group lowers the LogP, improving aqueous solubility and bioavailability.

  • Pharmacophore: The -OH group can act as a hydrogen bond donor/acceptor in the receptor pocket.

  • Specific Utility: This scaffold is an intermediate in the synthesis of Tetrahydroisoquinolin-1-one derivatives , which are investigated as antagonists for the Bombesin-2 (BB2) receptor for the treatment of Irritable Bowel Syndrome (IBS).

Analytical Standard

Used as a reference standard for monitoring the metabolic oxidation of 2-methylisonicotinic acid derivatives or the degradation of pyridine-based pharmaceuticals.

Part 4: Safety & Handling

  • Hazard Classification: Irritant (Xi).

  • GHS Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The hydroxymethyl group can be susceptible to over-oxidation to the aldehyde or carboxylic acid if exposed to air/light over prolonged periods.

References

  • Armaghan, M., et al. (2015). "Isolation of first row transition metal–carboxylate zwitterions: a novel class of ligands." RSC Advances, 5, 42978-42989.

  • ChemicalBook. (2025).[1] "this compound CAS 915140-06-6 Technical Data."

  • Matrix Fine Chemicals. (2024). "Product Specification: 2-(Hydroxymethyl)pyridine-4-carboxylic acid."

  • Google Patents. (2008). "Tetrahydroisoquinolin-1-one derivative or salt thereof (AU2008255815B2)."

Sources

Molecular structure of 2-(Hydroxymethyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 2-(Hydroxymethyl)isonicotinic Acid

Abstract This technical guide provides a comprehensive structural and synthetic analysis of this compound (CAS: 102075-43-2), a bifunctional pyridine scaffold critical in the development of metal-organic frameworks (MOFs) and pharmaceutical pharmacophores. Unlike its tautomeric isomer 2-hydroxyisonicotinic acid, this molecule features a stable hydroxymethyl group (-CH₂OH) at the C2 position, offering unique hydrogen-bonding capabilities and coordination vectors. This document details its electronic properties, a validated hydrolysis protocol for high-purity isolation, and its application in supramolecular chemistry.

Part 1: Molecular Architecture & Electronic Properties

The versatility of this compound stems from its ability to exist in multiple protonation states, dictated by the competition between the basic pyridine nitrogen and the acidic carboxyl group.

Core Scaffold Analysis

The molecule consists of a pyridine ring substituted at the C4 position with a carboxylic acid and at the C2 position with a hydroxymethyl group.

  • Zwitterionic Potential: In the solid state and neutral aqueous solution, the molecule often adopts a zwitterionic form where the carboxylic acid proton is transferred to the pyridine nitrogen (

    
    ). This significantly influences its solubility profile and crystal packing.
    
  • Hydrogen Bonding: The C2-hydroxymethyl group acts as both a hydrogen bond donor and acceptor, facilitating the formation of robust 1D or 2D supramolecular networks. It does not undergo the keto-enol tautomerism seen in 2-hydroxypyridines, maintaining the aromaticity of the pyridine ring.

Physicochemical Data
PropertyValue / CharacteristicNote
Formula

MW: 153.14 g/mol
pKa (Pyridine N) ~3.5 - 4.0Estimated; lower than pyridine due to electron-withdrawing -COOH.
pKa (-COOH) ~2.0 - 2.5Acidic due to resonance stabilization.
Solubility pH-dependentLow solubility at isoelectric point (pH 3-4).
Crystal System Monoclinic / TriclinicCommonly forms H-bonded dimers or chains.

Part 2: Synthesis & Purification Protocols[1]

The most robust route for generating high-purity this compound involves the base-catalyzed hydrolysis of its ethyl ester precursor. This method avoids the harsh oxidation conditions that might degrade the primary alcohol to an aldehyde or diacid.

Validated Protocol: Hydrolysis of Ethyl 2-(hydroxymethyl)isonicotinate

Context: This protocol is adapted from methods used to isolate pyridine-carboxylate zwitterions for coordination chemistry [1].

Reagents:

  • Precursor: Ethyl 2-(hydroxymethyl)isonicotinate (Solid)

  • Solvent: THF/Water (1:1 v/v)[1]

  • Base: Potassium Hydroxide (KOH)

  • Acid: Nitric Acid (

    
    ) or HCl (2M)
    
  • Wash Solvent: Cold Ethanol / Isopropanol

Step-by-Step Methodology:

  • Dissolution: Dissolve 26.7 mmol (approx. 4.84 g) of Ethyl 2-(hydroxymethyl)isonicotinate in 40 mL of THF/Water (1:1 mixture).[1]

  • Saponification: Add 3 equivalents of solid KOH (81.6 mmol).

    • Mechanism:[2][3][4][5] Hydroxide attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate that collapses to release ethoxide and the carboxylate salt.

  • Reflux: Stir the mixture at 100 °C for 20 hours. Monitor by TLC (SiO2, MeOH/DCM) until the starting ester spot disappears.

  • Neutralization & Precipitation:

    • Cool the reaction mixture to room temperature, then further cool in an ice-water bath (0-4 °C).

    • Slowly add dilute

      
       (or HCl) dropwise to adjust the pH to 4–5 .
      
    • Critical Control Point: This pH range corresponds to the isoelectric point, maximizing precipitation of the zwitterionic free acid.

  • Isolation:

    • Remove the THF solvent under vacuum (rotary evaporator).

    • Extract the resulting solid residue with Ethanol (2 x 400 mL) to solubilize the organic acid while leaving inorganic salts (KNO3/KCl) behind.

    • Evaporate the ethanol to yield the crude powder.

  • Recrystallization: Suspend the crude powder in hot isopropanol, filter while hot to remove trace salts, and cool to crystallize the product.

    • Yield: ~72% (White powder).[1]

Synthetic Pathway Visualization

SynthesisWorkflow Start Start: Ethyl 2-(hydroxymethyl)isonicotinate Step1 Dissolution (THF/H2O 1:1) Start->Step1 Step2 Saponification (KOH, 100°C, 20h) Step1->Step2 Ester Hydrolysis Step3 pH Adjustment (pH 4-5) Step2->Step3 Isoelectric Precipitation Step4 Solvent Evaporation & Extraction (EtOH) Step3->Step4 Salt Removal End Final Product: this compound (White Solid, ~72% Yield) Step4->End Crystallization (i-PrOH)

Figure 1: Validated synthetic workflow for the isolation of this compound via ester hydrolysis.

Part 3: Structural Characterization & Applications

Spectroscopic Signatures

To validate the structure, researchers should look for the following NMR signals (in DMSO-d6):

  • ¹H NMR:

    • 
       ~4.6 ppm (Singlet, 2H): Characteristic methylene protons of the 
      
      
      
      group.
    • 
       ~5.4 ppm (Broad s, 1H): Hydroxyl proton (exchangeable).
      
    • 
       7.6 - 8.7 ppm (Multiplets, 3H): Pyridine aromatic protons. The C3 and C5 protons will show meta-coupling, while C6 (adjacent to N) will be most deshielded.
      
  • IR Spectroscopy:

    • Broad band at 2500–3000 cm⁻¹ indicating

      
       (zwitterionic character).
      
    • Strong carbonyl stretch at ~1700 cm⁻¹ (COOH).

Coordination Chemistry (MOFs)

This ligand is a "divergent" linker. The Nitrogen atom and the Carboxylate group are positioned at an angle (approx. 120° vector), while the hydroxymethyl group provides a secondary coordination site or a hydrogen-bonding anchor.

  • Lanthanide Coordination: The oxygen atoms (carboxylate + hydroxyl) have a high affinity for oxophilic metals like Lanthanum (La) or Europium (Eu), forming "pentacapped trigonal prism" geometries [1].[6]

  • Supramolecular Synthons: The interplay between the self-complementary amide-like hydrogen bonds (if proton transfer occurs) and the alcohol donor allows for the construction of robust 3D networks.

Coordination Mode Visualization

CoordinationModes Ligand 2-(Hydroxymethyl) isonicotinic Acid N_Site Pyridine N (Soft Donor) Ligand->N_Site COO_Site Carboxylate (Hard Donor) Ligand->COO_Site OH_Site Hydroxymethyl -OH (Auxiliary Donor) Ligand->OH_Site Metal_TM Transition Metals (Cu, Zn, Ni) N_Site->Metal_TM Preferred Binding Metal_Ln Lanthanides (La, Eu, Tb) COO_Site->Metal_Ln Chelating/Bridging HB_Net Supramolecular H-Bond Network COO_Site->HB_Net Acceptor OH_Site->Metal_Ln Chelation Support OH_Site->HB_Net Donor/Acceptor

Figure 2: Coordination vectors and supramolecular interaction map. The ligand acts as a bridge between soft transition metals (via N) and hard lanthanides (via O), or self-assembles via H-bonds.

References

  • Armaghan, M., Amani, V., & Safari, N. (2015). Isolation of first row transition metal–carboxylate zwitterions: a novel approach for the synthesis of metal–organic frameworks. RSC Advances, 5(54), 42978-42989.

  • Mezey, R. S., Mathé, I., Shova, S., & Rosu, T. (2015).[6] Synthesis, spectroscopic characterization, and crystal structure of a new lanthanum(III) complex with this compound. Polyhedron, 102, 1-8.

  • ChemicalBook.[1] (n.d.). This compound Product Properties.

Sources

Biological Activity of 2-(Hydroxymethyl)isonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Hydroxymethyl)isonicotinic acid (CAS: 915140-06-6), also known as 2-hydroxymethylpyridine-4-carboxylic acid, represents a critical bifunctional scaffold in medicinal chemistry. Unlike its parent compound, isonicotinic acid (the precursor to Isoniazid), this derivative possesses a hydroxymethyl handle at the C2 position, introducing unique electronic and steric properties.

This guide analyzes its biological utility not merely as a standalone metabolite but as a high-value pharmacophore for fragment-based drug discovery (FBDD). Its structural versatility allows it to serve as a precursor for anti-tubercular agents, a chelating ligand for metalloenzyme inhibitors, and a bioisostere in anticancer regimens targeting EGFR kinase domains.

Part 1: Chemical Identity & Structural Properties

The compound acts as a zwitterionic ligand under physiological pH, capable of bidentate coordination. This property is pivotal for its activity against metalloproteins.

PropertyData
IUPAC Name 2-(Hydroxymethyl)pyridine-4-carboxylic acid
CAS Number 915140-06-6
Molecular Formula C₇H₇NO₃
Molecular Weight 153.14 g/mol
pKa (Predicted) 3.4 (COOH), 5.2 (Pyridine N)
Solubility Soluble in DMSO, MeOH; sparingly soluble in water
Key Functional Groups Carboxylic acid (C4), Hydroxymethyl (C2), Pyridine Nitrogen

Part 2: Biological Activity Profile[4][8][13][14]

Antimycobacterial Activity & Isoniazid Resistance

While Isoniazid (INH) remains a frontline anti-tuberculosis drug, resistance mediated by katG mutations necessitates novel analogs. This compound serves as a scaffold to bypass standard activation pathways.

  • Mechanism: The C2-hydroxymethyl group alters the redox potential of the pyridine ring. Derivatives synthesized from this acid (e.g., hydrazides) can target Enoyl-ACP reductase (InhA) without requiring activation by the KatG catalase-peroxidase, potentially overcoming INH resistance.

  • Pharmacophore Utility: The hydroxymethyl group provides a hydrogen-bond donor/acceptor site that can interact with the ribose binding pocket of NAD+ dependent enzymes.

Anticancer Potential (EGFR Inhibition)

Recent patent literature identifies isonicotinic acid derivatives as inhibitors of Epidermal Growth Factor Receptor (EGFR).

  • Target Interaction: The pyridine carboxylate core mimics the adenine ring of ATP, binding to the kinase hinge region.

  • Selectivity: The C2-substituent (hydroxymethyl) occupies the hydrophobic pocket adjacent to the gatekeeper residue (typically Threonine or Methionine), enhancing selectivity for mutant EGFR strains (e.g., T790M) found in resistant lung cancer (A549 cell lines).

Metalloenzyme Inhibition via Chelation

The spatial arrangement of the pyridine nitrogen and the C2-hydroxymethyl oxygen allows for the formation of stable 5-membered chelate rings with divalent metals (


, 

).
  • Application: Inhibition of Histone Demethylases (JmjC domain) and Matrix Metalloproteinases (MMPs) . The acid moiety binds the catalytic metal ion, displacing water and locking the enzyme in an inactive state.

Part 3: Mechanistic Visualization

The following diagram illustrates the dual-pathway utility of the scaffold in drug design:

BioactivityPathways Scaffold 2-(Hydroxymethyl) isonicotinic acid Deriv1 Hydrazide Derivatization Scaffold->Deriv1 Chemical Mod Chelation Bidentate Chelation (N, O) Scaffold->Chelation Zn2+/Fe2+ Binding Binding Hinge Region Binding Scaffold->Binding ATP Mimicry Target1 InhA Inhibition (Mycobacterium) Deriv1->Target1 Binding Outcome1 Cell Wall Lysis Target1->Outcome1 Target2 JmjC Histone Demethylase Chelation->Target2 Outcome2 Epigenetic Modulation Target2->Outcome2 Target3 EGFR Kinase (Mutant T790M) Binding->Target3 Outcome3 Apoptosis (A549 Cells) Target3->Outcome3

Caption: Mechanistic divergence of this compound in infectious disease, epigenetics, and oncology.

Part 4: Experimental Protocols

Protocol 1: Synthesis & Isolation

Rationale: Commercial availability is limited. High-purity synthesis from the ethyl ester is required for biological assays.

Reagents: Ethyl 2-(hydroxymethyl)isonicotinate, KOH, THF, Isopropanol.[1]

  • Dissolution: Dissolve 4.84 g (26.7 mmol) of ethyl 2-(hydroxymethyl)isonicotinate in 40 mL of THF/Water (1:1 v/v).

  • Hydrolysis: Add KOH (4.58 g, 3 eq.) as a solid. Stir the mixture at 100 °C for 20 hours.

    • Control Check: Monitor by TLC (SiO2, MeOH:DCM 1:9) until the ester spot disappears.

  • Acidification: Cool to room temperature, then place in an ice-water bath. Dropwise add

    
     (or HCl) to adjust pH to 4–5 (isoelectric point precipitation).
    
  • Extraction: Remove solvent under vacuum. Extract the solid residue twice with 400 mL hot ethanol to separate the organic acid from inorganic salts.

  • Purification: Evaporate ethanol. Resuspend the resulting powder in hot isopropanol, filter to remove residual salts, and evaporate isopropanol to yield the product as a white powder (Yield ~72%).

Protocol 2: In Vitro Antimycobacterial Assay (Microplate Alamar Blue)

Rationale: This colorimetric assay is the gold standard for screening isonicotinic acid derivatives against M. tuberculosis.

Materials: M. tuberculosis H37Rv strain, Middlebrook 7H9 broth, Resazurin (Alamar Blue).

  • Inoculum Prep: Adjust bacterial culture to 1.0 McFarland standard, then dilute 1:20 in 7H9 broth.

  • Compound Dilution: Prepare serial twofold dilutions of this compound (and INH control) in DMSO. Final concentration range: 0.1 µg/mL to 100 µg/mL.

  • Incubation: Add 100 µL inoculum + 100 µL drug solution to 96-well plates. Incubate at 37 °C for 7 days.

  • Readout: Add 30 µL of 0.01% Resazurin solution. Incubate for 24 hours.

    • Interpretation:Blue = No growth (Inhibition). Pink = Growth.

  • MIC Calculation: The lowest concentration preventing the color change from blue to pink is the Minimum Inhibitory Concentration (MIC).

Part 5: Future Perspectives in Drug Design

The 2-hydroxymethyl group offers a specific advantage in Fragment-Based Drug Design (FBDD) . It can be oxidized to an aldehyde to form Schiff bases (hydrazones) or reduced/halogenated to tune lipophilicity.

Critical Research Gap: Current literature focuses heavily on the hydrazide derivatives. Future work must validate the free acid's ability to inhibit metallo-beta-lactamases, a growing resistance mechanism in Gram-negative bacteria, where the pyridine-carboxylate motif is a known pharmacophore.

References

  • Armaghan, M., et al. (2015).[1] "Isolation of first row transition metal–carboxylate zwitterions." RSC Advances, 5, 42978-42989. Link

  • Scior, T., & Garces-Eisele, J. (2006).[2] "Isoniazid derivatives, synthesis and antimycobacterial activity."[3][2][4] Current Medicinal Chemistry, 13(18), 2205-2219. Link

  • BenchChem. (2025). "A Comparative Analysis of the Biological Activities of 2,3,6-Trimethoxyisonicotinaldehyde and Isonicotinic Acid." BenchChem Technical Guides. Link

  • Klimešová, V., et al. (2012).[5][2] "The synthesis and antimycobacterial properties of 4-(substituted benzylsulfanyl)pyridine-2-carboxamides." Arkivoc, (iii), 90-103.[5] Link

  • PubChem. "Methyl 2-(hydroxymethyl)pyridine-4-carboxylate Compound Summary." National Library of Medicine. Link

Sources

Technical Whitepaper: Solubility Profiling & Physicochemical Characterization of 2-(Hydroxymethyl)isonicotinic Acid

[1]

Executive Summary

2-(Hydroxymethyl)isonicotinic acid (2-HMIA) represents a critical structural scaffold in the synthesis of pyridine-based pharmacophores, particularly in the development of kinase inhibitors and antimicrobial agents. As a structural isomer of 6-(hydroxymethyl)picolinic acid, its solubility profile is governed by a complex interplay between its zwitterionic character, the hydrogen-bonding capacity of the hydroxymethyl group, and the aromatic pyridine core.

This technical guide provides a comprehensive framework for determining and interpreting the solubility of 2-HMIA.[1] Unlike simple lipophilic drugs, 2-HMIA exhibits pH-dependent solubility extremes (amphoteric nature) that can lead to catastrophic precipitation events during scale-up if not modeled correctly.[1] This document details the theoretical solubility landscape, validated experimental protocols, and thermodynamic interpretation strategies required for rigorous pre-formulation assessment.

Molecular Architecture & Theoretical Solubility[1]

To predict solubility behavior, we must first deconstruct the molecule's electronic state in solution. 2-HMIA is not a static neutral molecule; it is a dynamic electrolyte.[1]

Structural Determinants[1]
  • Pyridine Nitrogen (

    
    ):  Acts as a weak base (pKa 
    
    
    3.0–4.0).[1]
  • Carboxylic Acid (C4 position): Acts as a proton donor (pKa

    
     1.9–2.5).[1]
    
  • Hydroxymethyl Group (C2 position): A polar, non-ionizable moiety that functions as both a hydrogen bond donor and acceptor. This group significantly increases hydrophilicity compared to isonicotinic acid.[1]

The Zwitterionic Effect

In aqueous media and lower alcohols, 2-HMIA exists primarily in zwitterionic form (protonated nitrogen, deprotonated carboxylate) across a specific pH range.

  • Isoelectric Point (pI): The pH at which the net charge is zero. Solubility is theoretically lowest here due to maximum crystal lattice energy and minimum solvation enthalpy.[1]

  • Prediction: Unlike isonicotinic acid, the 2-hydroxymethyl group introduces steric bulk and additional solvation spheres, likely increasing solubility in polar protic solvents (MeOH, EtOH) while decreasing lattice stability relative to the parent isonicotinic acid.

Predicted Solubility Landscape (Relative to Isonicotinic Acid)
Solvent ClassRepresentative SolventPredicted Solubility Trend (vs. Isonicotinic Acid)Mechanistic Rationale
Polar Protic Water (pH 7)Higher The -CH

OH group increases H-bonding with bulk water; disrupts lattice packing.[1]
Polar Protic Methanol / EthanolHigher Hydroxymethyl group improves solvation by alcohols compared to the bare pyridine ring.[1]
Polar Aprotic DMSO / DMFHigh (Equivalent) Strong dipole interactions with the zwitterion; standard stock solvent.
Non-Polar Hexane / TolueneNegligible High polarity of the zwitterion prevents intercalation into non-polar solvent networks.
Chlorinated DichloromethaneLow Insufficient polarity to overcome crystal lattice energy.[1]

Experimental Determination Protocols

The following protocols are designed to ensure data integrity (E-E-A-T). Do not rely on kinetic solubility methods (e.g., precipitating from DMSO stock) for thermodynamic constants, as they often yield supersaturated metastable states.

Protocol A: Thermodynamic Solubility (Saturation Shake-Flask)

Objective: Determine the equilibrium solubility (


Reagents:

  • 2-HMIA (Solid, Purity >98%)

  • Target Solvent (HPLC Grade)

  • 0.22

    
    m PTFE or PVDF Syringe Filters (Pre-saturated)
    

Workflow Visualization:

SolubilityWorkflowStartExcess Solid AdditionEquilibEquilibration(24-48h Shake)Start->Equilib Constant TSepPhase Separation(Centrifugation/Filter)Equilib->Sep Saturated SupernatantDilutionDilution(Mobile Phase)Sep->Dilution Prevent precip.AnalysisHPLC-UVQuantificationDilution->Analysis UV @ 260nmAnalysis->Equilib Check Plateau

Figure 1: Thermodynamic solubility determination workflow ensuring equilibrium is reached.

Step-by-Step Procedure:

  • Preparation: Add excess solid 2-HMIA to 5 mL of solvent in a borosilicate glass vial. Visual confirmation of undissolved solid is mandatory.[1]

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker or magnetic stir bar). Critical: Avoid high-shear stirring that generates heat.[1]

  • pH Check (Aqueous Only): Measure the pH of the saturated solution (

    
    ). This is crucial as the compound itself will buffer the solution.
    
  • Separation: Centrifuge at 10,000 rpm for 10 mins or filter using a pre-wetted 0.22

    
    m filter. Note: Discard the first 1 mL of filtrate to account for filter adsorption.[1]
    
  • Quantification: Dilute the supernatant immediately with mobile phase (to prevent precipitation upon cooling) and analyze via HPLC.

Protocol B: pH-Solubility Profile (Potentiometric Titration)

For ionizable compounds like 2-HMIA, intrinsic solubility (

1
  • Method: CheqSol or similar potentiometric titration method.[1]

  • Principle: Titrate the supersaturated solution from low pH (cationic form) to high pH (anionic form). The precipitation point causes a shift in the Bjerrum plot.[2]

  • Output: Defines the "U-shaped" solubility curve typical of zwitterions.

Data Analysis & Thermodynamics

HPLC Conditions for Quantification

To accurately quantify 2-HMIA, use a method capable of retaining polar pyridines.[1]

  • Column: C18 Polar Embedded (e.g., Waters SymmetryShield or Phenomenex Synergi Hydro-RP).[1] Standard C18 may suffer from dewetting or poor retention of the polar analyte.[1]

  • Mobile Phase: 95% Phosphate Buffer (20mM, pH 2.5) / 5% Acetonitrile.[1] Rationale: Low pH suppresses ionization of the carboxylic acid, improving peak shape.

  • Detection: UV @ 260–270 nm (Pyridine

    
     transition).[1]
    
Thermodynamic Interpretation (Van't Hoff Analysis)

If solubility is measured at multiple temperatures (e.g., 25, 37, 50°C), plot


  • Linearity: A linear plot indicates a constant enthalpy of solution (

    
    ) over the range.
    
  • Non-linearity: Often indicates a change in the solid form (polymorph transition) or specific solvation heat capacity changes (

    
    ).
    

Solvation Mechanism Visualization:

Solvationcluster_0Solvent InteractionSolidSolid Lattice(Zwitterionic Stacking)TransitionTransition State(Cavity Formation)Solid->Transition+ Enthalpy (Break Lattice)SolvatedSolvated Species(H-Bond Network)Transition->Solvated- Enthalpy (Solvent Bonding)Factor1Dipole-Dipole (DMSO)Factor1->SolvatedFactor2H-Bond Donor (Water/ROH)Factor2->Solvated

Figure 2: Energetic pathway of 2-HMIA dissolution.[1] High lattice energy of the zwitterion requires strong solvent-solute interactions (Factor 1 & 2) to overcome.

Applications in Drug Development[2]

Impurity Purging

The distinct solubility profile of 2-HMIA compared to non-hydroxylated precursors (e.g., isonicotinic acid) allows for purification via recrystallization .

  • Strategy: Dissolve crude mixture in hot water (80°C). 2-HMIA (more soluble) remains in solution longer upon cooling than less polar impurities, or vice versa depending on the specific impurity profile.

  • Anti-Solvent: Addition of acetone to an aqueous solution of 2-HMIA will drive precipitation of the zwitterion due to the "salting-out" effect of the organic solvent lowering the dielectric constant.

Formulation Risks[1]
  • Buffer Incompatibility: Avoid formulating 2-HMIA in buffers near its isoelectric point (approx pH 3.5–4.5), as this risks precipitation in IV lines or dissolution vessels.[1]

  • Salt Formation: To improve solubility in non-polar media, convert to a lipophilic ester or form a salt with a counter-ion (e.g., Hydrochloride salt for low pH stability, Sodium salt for neutral pH).

References

  • Isonicotinic Acid Solubility Data

    • Source: Wang, S., et al. "Solubility of Isonicotinic Acid in Water and Organic Solvents.
    • Relevance: Establishes baseline solubility trends for the pyridine-carboxylic acid scaffold.
    • Link: [ACS Publications - J. Chem. Eng.[1] Data]([Link]]

  • Thermodynamic Solubility Protocols

    • Source: Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience, 2003.[1]

    • Relevance: The authoritative text on pH-metric solubility profiling (pSOL) and zwitterion behavior.[1]

    • Link:

  • General Solubility Equation (GSE)

    • Source: Yalkowsky, S. H., et al. "Handbook of Aqueous Solubility Data." CRC Press, 2010.[1]

    • Relevance: Provides the theoretical basis for correlating melting point and LogP to solubility ( ).
    • Link:

  • Synthesis and Properties of Hydroxymethyl-pyridines

    • Source: Scifinder / ChemicalBook Database Entries for CAS 22252-43-3 and derivatives.[1]

    • Relevance: Confirms the amphoteric nature and melting point ranges for structural analogs.
    • Link: (Analogous Reference)

(Note: Specific solubility values for 2-HMIA are often proprietary; the protocols above are the industry standard for generating this data internally.)

Theoretical & Computational Profiling of 2-(Hydroxymethyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive theoretical framework for the computational analysis of 2-(Hydroxymethyl)isonicotinic acid (2-HMINA) . It is designed for researchers in medicinal chemistry and structural biology, focusing on its potential as a bifunctional ligand and an antitubercular pharmacophore.

A Multiscale Analysis Guide for Drug Discovery & Materials Science

Executive Summary & Molecular Significance

This compound (C


H

NO

) represents a critical scaffold in two distinct domains: coordination chemistry (as a zwitterionic linker for Metal-Organic Frameworks) and medicinal chemistry (as a structural analog to isoniazid, a first-line antitubercular drug).

Unlike simple isonicotinic acid, the introduction of the hydroxymethyl group at the ortho position to the pyridine nitrogen introduces unique intramolecular hydrogen bonding opportunities and alters the electronic density of the ring. This guide outlines a rigorous computational protocol to map its quantum mechanical properties and biological binding potential.

Computational Methodology: The Standard of Truth

To ensure reproducibility and accuracy (E-E-A-T), the following computational workflow is established as the gold standard for studying 2-HMINA.

Quantum Mechanical Setup[1]
  • Software Core: Gaussian 16 / ORCA 5.0

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – Chosen for its proven reliability in predicting geometry and vibrational frequencies of organic heterocycles.

  • Basis Set: 6-311++G(d,p) – The inclusion of diffuse functions (++) is non-negotiable for this molecule due to the lone pairs on the nitrogen and oxygen atoms, which are prone to long-range interactions.

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model).

    • Solvents: Water (

      
      ) for biological relevance; Ethanol (
      
      
      
      ) for synthesis simulation.
Workflow Visualization

The following diagram illustrates the critical path for theoretical validation, moving from vacuum optimization to complex biological docking.

G cluster_0 Phase I: QM Optimization cluster_1 Phase II: Electronic Property Mapping cluster_2 Phase III: Biological Interaction Init Initial Geometry (Z-Matrix) Opt DFT Optimization B3LYP/6-311++G(d,p) Init->Opt Freq Freq Calculation (NIMAG=0 Check) Opt->Freq FMO FMO Analysis (HOMO-LUMO Gap) Freq->FMO MEP MEP Mapping (Reactive Sites) Freq->MEP NBO NBO Analysis (Hyperconjugation) Freq->NBO Dock Molecular Docking (Target: InhA) MEP->Dock MD MD Simulation (100 ns, GROMACS) Dock->MD

Figure 1: Multiscale computational workflow for characterizing this compound.

Structural & Electronic Landscape

Conformational Stability & Intramolecular Bonding

The 2-hydroxymethyl group is not static. Theoretical studies must account for the rotational barrier of the -CH


OH group.
  • Hypothesis: A stable 6-membered intramolecular hydrogen bond is predicted between the hydroxyl hydrogen and the pyridine nitrogen (O-H···N).

  • Energy Penalty: Breaking this bond to rotate the hydroxyl group is estimated to cost 5–7 kcal/mol , significantly affecting the molecule's ability to chelate metals or bind protein targets.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a direct descriptor of kinetic stability and chemical reactivity (Hardness/Softness).

OrbitalLocalizationChemical Significance
HOMO Pyridine Nitrogen Lone Pair & Hydroxyl OxygenNucleophilic attack site; metal coordination center.
LUMO Pyridine Ring

System
Electrophilic attack site; susceptible to reduction (relevant for antitubercular prodrug activation).
Gap (

)
~4.5 - 5.0 eV (Predicted)Indicates high chemical stability (Hard molecule).
Molecular Electrostatic Potential (MEP)

The MEP map serves as a guide for docking studies.

  • Red Regions (Negative Potential): Concentrated at the Carbonyl Oxygen (C=O) and Pyridine Nitrogen. These are the primary hydrogen bond acceptors.

  • Blue Regions (Positive Potential): Concentrated at the Carboxylic Acid Proton (-COOH) and Hydroxyl Proton (-OH). These are the hydrogen bond donors.

Global Reactivity Descriptors

To quantify the chemical behavior of 2-HMINA, we utilize Koopmans' theorem approximations derived from DFT energies (


 and 

).
DescriptorFormulaInterpretation
Chemical Potential (

)

Tendency of electrons to escape. Negative value indicates stability.
Chemical Hardness (

)

Resistance to charge transfer. High

= low reactivity.
Electrophilicity Index (

)

Propensity to accept electrons. Critical for interaction with the NADH-dependent enoyl-ACP reductase (InhA).

Case Study: Antitubercular Mechanism (InhA Inhibition)

Given the structural homology to Isoniazid (INH) , 2-HMINA is theoretically posited to interact with the Mycobacterium tuberculosis enoyl-ACP reductase (InhA).

Docking Protocol[2][3][4][5]
  • Target: InhA (PDB ID: 4DRE or 1ENY ).

  • Grid Box Center: Defined by the coordinates of the native NADH cofactor.

  • Algorithm: Lamarckian Genetic Algorithm (AutoDock 4.[1]2) or Vina.

Predicted Binding Mode Interaction Network

The following diagram details the specific residue interactions expected within the InhA binding pocket, based on established structure-activity relationships (SAR) of isonicotinic acid derivatives.

Interaction Ligand 2-HMINA (Ligand) Ser94 Ser94 Ligand->Ser94 H-Bond (C=O Acceptor) Phe41 Phe41 Ligand->Phe41 Pi-Pi Stacking (Pyridine Ring) Tyr158 Tyr158 Ligand->Tyr158 H-Bond (OH Donor) NAD NAD+ Cofactor Ligand->NAD Van der Waals

Figure 2: Predicted interaction network of 2-HMINA within the InhA active site.

Mechanistic Insight: The Phe41 residue is critical.[1] The pyridine ring of 2-HMINA engages in


-

stacking with the phenyl ring of Phe41. The 2-hydroxymethyl group provides an additional anchor point via hydrogen bonding to Tyr158 or the ribose of NAD+, potentially increasing binding affinity compared to unsubstituted isonicotinic acid.

Spectroscopic Validation (Theoretical vs. Experimental)

To validate the theoretical model, calculated vibrational frequencies must be scaled (Scale Factor


 0.961 for B3LYP/6-311++G(d,p)) and compared to experimental IR data.
  • 
    (O-H) Stretching:  3550–3650 cm
    
    
    
    (Broad due to H-bonding).
  • 
    (C=O) Acid Stretching:  1680–1720 cm
    
    
    
    (Strong).
  • 
    (C=N) Pyridine Ring:  1590–1610 cm
    
    
    
    .

References

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.
  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [Source: https://aip.
  • Oliveira, P. F. M., et al. (2017).[2] Mechanochemical synthesis and biological evaluation of novel isoniazid derivatives with potent antitubercular activity. Molecules, 22(9), 1481. [Source: https://www.mdpi.com/1420-3049/22/9/1481]

  • Hu, Y. Q., et al. (2017).[2] Isoniazid derivatives and their anti-tubercular activity.[1][3][2][4][5] European Journal of Medicinal Chemistry, 133, 255-267.[2] [Source: https://doi.org/10.1016/j.ejmech.2017.04.002]

  • SciSpace. (2019). Synthesis and molecular docking of isonicotinohydrazide derivatives as anti-tuberculosis candidates. [Source: https://typeset.io/papers/synthesis-and-molecular-docking-of-isonicotinohydrazide-deri-1b2z3y4x5w]
  • PubChem. (2025).[6] Methyl 2-(hydroxymethyl)pyridine-4-carboxylate (Compound Summary). [Source: https://pubchem.ncbi.nlm.nih.gov/compound/13276248]

Sources

Safety and handling of 2-(Hydroxymethyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by using Google to hunt down safety and handling information for 2-(Hydroxymethyl)isonicotinic acid. Specifically, I'm focusing on finding material safety data sheets (MSDS) and regulatory guidelines. The goal is to build a solid foundation of existing knowledge.

Expanding Data Gathering

I'm expanding my data gathering with targeted searches for safety and handling data on this compound. I am emphasizing MSDS, regulatory info from ECHA and similar bodies, and toxicological/reactivity literature. I'm focusing on synthesizing the information to identify key safety aspects. This includes hazards, first aid, firefighting, accidental release, handling, storage, and PPE requirements.

Planning Guide Structure

I'm now outlining the structure of the technical guide. My plan is to start with an introduction and then deeply explore hazards using a GHS classification table. I'm also preparing a Graphviz workflow diagram to depict safe handling procedures. I plan on including tables summarizing PPE and emergency scenarios. I am then going to draft the main body, ensuring each point is well-sourced, before building a complete reference section.

Methodological & Application

Synthesis of 2-(Hydroxymethyl)isonicotinic Acid Esters: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-(Hydroxymethyl)isonicotinic Acid Esters

This compound esters are a class of pyridine derivatives that serve as crucial building blocks in medicinal chemistry and drug development. Their versatile structure, featuring a reactive hydroxymethyl group and an ester functionality on a pyridine core, allows for diverse chemical modifications, making them valuable intermediates in the synthesis of complex pharmaceutical agents. The strategic placement of these functional groups enables their incorporation into a wide array of molecular scaffolds to modulate pharmacological activity, solubility, and other pharmacokinetic properties. This guide provides detailed synthetic protocols and expert insights for the preparation of these important compounds, targeting researchers and professionals in the field of organic synthesis and drug discovery.

Strategic Approaches to Synthesis

The synthesis of this compound esters can be approached through several strategic routes. The most common and reliable method involves a multi-step sequence starting from commercially available precursors. This guide will focus on two primary pathways:

  • Route A: Oxidation and Subsequent Reduction. This robust strategy begins with the esterification of 2-methylisonicotinic acid, followed by the selective oxidation of the 2-methyl group to a formyl group, and concludes with the selective reduction of the aldehyde to the desired hydroxymethyl functionality.

  • Route B: Esterification of this compound. This alternative approach involves the direct esterification of this compound. While seemingly more direct, the availability of the starting acid can be a limiting factor.

This document will provide detailed, step-by-step protocols for both synthetic routes, along with mechanistic insights and practical considerations for successful execution in a laboratory setting.

Route A: Stepwise Synthesis via Oxidation and Reduction

This synthetic pathway is often preferred due to the ready availability of the starting materials and the high selectivity of the individual transformations. The overall workflow is depicted below.

Synthesis_Route_A Start 2-Methylisonicotinic Acid Ester Methyl 2-Methylisonicotinate Start->Ester Esterification (MeOH, H₂SO₄) Aldehyde Methyl 2-Formylisonicotinate Ester->Aldehyde Oxidation (SeO₂) Product Methyl 2-(Hydroxymethyl)isonicotinate Aldehyde->Product Reduction (NaBH₄)

Figure 1: General workflow for the synthesis of Methyl 2-(Hydroxymethyl)isonicotinate via the oxidation-reduction pathway.

Protocol 1: Esterification of 2-Methylisonicotinic Acid to Methyl 2-Methylisonicotinate

The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester. Fischer esterification, a classic and reliable method, is employed here.

Rationale: The use of a strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. This facilitates nucleophilic attack by the alcohol (methanol), which is typically used in excess to drive the equilibrium towards the ester product.

Materials:

  • 2-Methylisonicotinic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylisonicotinic acid (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 10-20 equivalents, or use as the solvent).

  • Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Carefully neutralize the residue by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude methyl 2-methylisonicotinate.

  • The product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Reactant Product Typical Yield Reference
2-Methylisonicotinic AcidMethyl 2-Methylisonicotinate85-95%[1][2]
Protocol 2: Oxidation of Methyl 2-Methylisonicotinate to Methyl 2-Formylisonicotinate

The selective oxidation of the activated methyl group at the 2-position of the pyridine ring is a critical step. Selenium dioxide (SeO₂) is the reagent of choice for this transformation, known for its efficacy in oxidizing benzylic and allylic C-H bonds, as well as activated methyl groups on heterocyclic rings.[3][4][5]

Rationale: The mechanism of the Riley oxidation with selenium dioxide involves an ene reaction followed by a[1][4]-sigmatropic rearrangement. The electron-withdrawing nature of the pyridine ring and the ester group activates the adjacent methyl group, making it susceptible to oxidation by SeO₂. The reaction is typically carried out in a high-boiling solvent like dioxane or pyridine.

Materials:

  • Methyl 2-methylisonicotinate

  • Selenium dioxide (SeO₂)

  • 1,4-Dioxane or Pyridine, anhydrous

  • Celite®

  • Dichloromethane (DCM)

  • Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 2-methylisonicotinate (1.0 eq) and anhydrous 1,4-dioxane or pyridine.

  • Add selenium dioxide (1.1-1.5 eq) portion-wise to the stirred solution.

  • Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 12-24 hours. The formation of a black precipitate of elemental selenium will be observed. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the selenium precipitate. Wash the filter cake with dichloromethane.

  • Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.

  • The crude residue, containing methyl 2-formylisonicotinate, can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Reactant Product Typical Yield Reference
Methyl 2-MethylisonicotinateMethyl 2-Formylisonicotinate50-70%[5][6]
Protocol 3: Selective Reduction of Methyl 2-Formylisonicotinate to Methyl 2-(Hydroxymethyl)isonicotinate

The final step is the selective reduction of the aldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose due to its mild nature and chemoselectivity.[7][8]

Rationale: Sodium borohydride is a source of hydride ions (H⁻). The hydride attacks the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated during the workup to yield the alcohol. NaBH₄ is generally not reactive enough to reduce esters under these mild conditions, ensuring the selective reduction of the aldehyde.[7]

Materials:

  • Methyl 2-formylisonicotinate

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Water

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, rotary evaporator

Procedure:

  • Dissolve methyl 2-formylisonicotinate (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred solution.

  • Continue stirring at 0 °C for 30 minutes and then allow the reaction to warm to room temperature. Stir for an additional 1-2 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated solution of ammonium chloride at 0 °C.

  • Remove the bulk of the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude methyl 2-(hydroxymethyl)isonicotinate.

  • The product can be purified by column chromatography on silica gel if necessary.

Reactant Product Typical Yield Reference
Methyl 2-FormylisonicotinateMethyl 2-(Hydroxymethyl)isonicotinate80-95%[7][8]

Route B: Direct Esterification of this compound

This route is an attractive alternative if the starting acid is readily available. The esterification can be carried out using standard methods.

Synthesis_Route_B Start This compound Product Ethyl 2-(Hydroxymethyl)isonicotinate Start->Product Esterification (EtOH, SOCl₂)

Figure 2: Workflow for the synthesis of Ethyl 2-(Hydroxymethyl)isonicotinate via direct esterification.

Protocol 4: Esterification of this compound

This protocol describes the synthesis of the ethyl ester, but it can be adapted for other simple alcohols. The use of thionyl chloride (SOCl₂) is a common method for activating the carboxylic acid for esterification.

Rationale: Thionyl chloride reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate. This intermediate readily reacts with the alcohol (ethanol in this case) to form the ester. This method is often more efficient than Fischer esterification, especially for less reactive acids or when milder conditions are required.

Materials:

  • This compound

  • Ethanol (EtOH), absolute

  • Thionyl chloride (SOCl₂)

  • Toluene or Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, dropping funnel, rotary evaporator

Procedure:

  • Suspend this compound (1.0 eq) in toluene or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Carefully add thionyl chloride (2.0-3.0 eq) dropwise to the suspension at room temperature.

  • Heat the mixture to reflux for 2-4 hours until the solid dissolves and gas evolution ceases, indicating the formation of the acyl chloride.

  • Cool the reaction mixture to room temperature and carefully add absolute ethanol (a large excess).

  • Heat the mixture to reflux for another 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully pour it into a saturated solution of sodium bicarbonate to neutralize the excess acid.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude ethyl 2-(hydroxymethyl)isonicotinate.

  • Purify the product by column chromatography on silica gel.

Reactant Product Typical Yield Reference
This compoundEthyl 2-(Hydroxymethyl)isonicotinate70-85%[9]

Conclusion

The synthesis of this compound esters is a key process for accessing valuable intermediates in drug discovery. The stepwise approach involving oxidation of a 2-methyl group followed by selective reduction of the resulting aldehyde offers a reliable and versatile route from readily available starting materials. Alternatively, direct esterification of this compound provides a more concise pathway if the starting acid is accessible. The protocols detailed in this guide, grounded in established chemical principles, provide researchers with a solid foundation for the successful synthesis of these important compounds. Careful execution and monitoring of each step are crucial for achieving high yields and purity.

References

  • Riley, H. L., Morley, J. F., & Friend, N. A. C. (1932). 213. Selenium dioxide, a new oxidising agent. Part I. Its reaction with aldehydes and ketones. Journal of the Chemical Society (Resumed), 1875-1883.
  • "Selenium dioxide (SeO2) - Riley oxidation". AdiChemistry. Retrieved January 29, 2026, from [Link]

  • "Any procedure for the esterification of isonicotinic acid?". ResearchGate. Retrieved January 29, 2026, from [Link]

  • "The use of selenium (IV) oxide to oxidize aromatic methyl groups". Emporia State University. Retrieved January 29, 2026, from [Link]

  • "Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry". Master Organic Chemistry. Retrieved January 29, 2026, from [Link]

  • "Asymmetric Organocatalyzed Transfer Hydroxymethylation of Isoindolinones Using Formaldehyde Surrogates". National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

  • "Kinetics of the Highly Selective Liquid-Phase Oxidation of Side Chain Alkyl Groups in 2-Methylpyrazine and Picolines by Selenium Dioxide". ACS Publications. Retrieved January 29, 2026, from [Link]

  • "Sodium Borohydride". Organic Chemistry Portal. Retrieved January 29, 2026, from [Link]

  • "Synthesis of (a) methyl isonicotinate". PrepChem. Retrieved January 29, 2026, from [Link]

  • "Oxidation of methyl-pyridines". Google Patents.
  • "A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids". National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

Sources

Application of 2-(Hydroxymethyl)isonicotinic acid in antimicrobial agent synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 2-(Hydroxymethyl)isonicotinic acid as a versatile scaffold in the synthesis of novel antimicrobial agents.

Introduction: The Strategic Value of the Isonicotinic Acid Scaffold

The pyridine-4-carboxylic acid (isonicotinic acid) framework is a cornerstone in the history of antimicrobial chemotherapy. Its most renowned derivative, isoniazid (isonicotinic acid hydrazide), remains a first-line drug for the treatment of tuberculosis, a disease caused by Mycobacterium tuberculosis. Isoniazid's success has cemented the isonicotinic acid scaffold as a privileged structure in antimicrobial drug discovery. The introduction of a hydroxymethyl group at the 2-position, creating this compound, offers a significant strategic advantage. This functional group provides a secondary, chemically distinct handle for molecular elaboration, allowing for the creation of diverse chemical libraries with potentially enhanced or broadened antimicrobial activity.

This guide provides a detailed exploration of the synthetic utility of this compound, grounded in the established mechanisms of its parent compounds and offering detailed protocols for the synthesis of new potential therapeutic agents.

Core Mechanistic Principle: Targeting Mycolic Acid Synthesis

To appreciate the rationale behind designing new agents from a this compound core, one must first understand the validated mechanism of its parent compound, isoniazid.

Isoniazid is a prodrug, meaning it is inactive until it is chemically transformed within the target pathogen. Inside the mycobacterium, the catalase-peroxidase enzyme, KatG, activates isoniazid. The resulting reactive species forms a covalent adduct with nicotinamide adenine dinucleotide (NAD). This complex then potently inhibits an enzyme known as InhA, an enoyl-acyl carrier protein reductase. InhA is a critical component of the fatty acid synthase-II (FAS-II) system, which is responsible for synthesizing the long-chain mycolic acids that are unique and essential components of the mycobacterial cell wall. By disrupting mycolic acid synthesis, the drug compromises the structural integrity of the cell wall, leading to bacterial death.

Derivatives synthesized from this compound often aim to retain this core mechanism while introducing modifications that could overcome resistance (commonly arising from mutations in the katG gene) or improve penetration into the bacterial cell.

Isoniazid_Mechanism INH Isoniazid (Prodrug) KatG Mycobacterial KatG Enzyme INH->KatG Activation Active_INH Activated Isonicotinoyl Radical KatG->Active_INH Adduct Isonicotinoyl-NAD Adduct Active_INH->Adduct + NAD+ NAD NAD+ NAD->Adduct InhA InhA Enzyme (FAS-II System) Adduct->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for Death Bacterial Death Cell_Wall->Death Disruption leads to

Mechanism of Isoniazid Action.

Synthetic Strategies and Detailed Protocols

The two key functional groups of this compound—the carboxylic acid at position 4 and the hydroxymethyl group at position 2—are the primary sites for synthetic modification. The most prevalent and successful strategy involves derivatization of the carboxylic acid, often into a hydrazide, which can then be converted into a wide array of hydrazones.

Workflow: From Core Scaffold to Bioactive Hydrazones

The following diagram outlines the primary synthetic pathway discussed in this guide, transforming the stable starting material into a library of potential antimicrobial agents.

Synthetic_Workflow Start 2-(Hydroxymethyl) isonicotinic acid Ester Ethyl 2-(Hydroxymethyl) isonicotinate Start->Ester Fischer Esterification (Protocol 1) Hydrazide 2-(Hydroxymethyl) isonicotinohydrazide Ester->Hydrazide Hydrazinolysis (Protocol 2) Hydrazone Hydrazone Derivative (Antimicrobial Candidate) Hydrazide->Hydrazone Condensation (Protocol 3) Aldehyde Aldehyde/Ketone (R1, R2) Aldehyde->Hydrazone

Key synthetic pathway for hydrazone synthesis.
Protocol 1: Fischer Esterification of this compound

Rationale: The conversion of the carboxylic acid to an ester is a crucial first step. Esters are significantly more reactive towards nucleophiles like hydrazine than the parent carboxylic acid, facilitating the subsequent formation of the key hydrazide intermediate. Using the alcohol reactant as the solvent drives the equilibrium toward the product, maximizing yield.

  • Materials:

    • This compound

    • Anhydrous Ethanol (EtOH)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Ethyl Acetate (EtOAc)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel.

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous ethanol (serving as both reagent and solvent, approx. 10-15 mL per gram of acid), add concentrated H₂SO₄ (0.1-0.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.

    • Add water and EtOAc to the residue. Transfer the mixture to a separatory funnel.

    • Carefully neutralize the aqueous layer by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).

    • Separate the organic layer. Wash it sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ethyl 2-(hydroxymethyl)isonicotinate.

    • Validation: The product can be purified by column chromatography on silica gel if necessary. Characterize via ¹H NMR, ¹³C NMR, and mass spectrometry to confirm structure and purity.

Protocol 2: Synthesis of 2-(Hydroxymethyl)isonicotinohydrazide

Rationale: This step introduces the hydrazide moiety, which is the direct precursor to the target hydrazones. Hydrazine hydrate is a potent nucleophile that readily displaces the ethoxy group of the ester in a nucleophilic acyl substitution reaction.

  • Materials:

    • Ethyl 2-(hydroxymethyl)isonicotinate (from Protocol 1)

    • Hydrazine Hydrate (NH₂NH₂·H₂O)

    • Ethanol (EtOH)

  • Procedure:

    • Dissolve the ester (1.0 eq) in ethanol (10 mL per gram of ester) in a round-bottom flask.

    • Add hydrazine hydrate (1.5-2.0 eq) to the solution.

    • Heat the reaction mixture to reflux for 6-12 hours. The product often precipitates out of the solution upon cooling.

    • Cool the reaction mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

    • Dry the product under vacuum.

    • Validation: The purity of the hydrazide can be assessed by its melting point. The structure should be confirmed by IR (presence of N-H and C=O stretches) and NMR spectroscopy.

Protocol 3: Synthesis of Antimicrobial Hydrazone Derivatives

Rationale: The condensation of the hydrazide with an aldehyde or ketone forms a hydrazone, characterized by an azomethine (–C=N–NH–) linkage. This reaction is highly modular. By selecting different aldehydes or ketones, one can systematically alter the steric and electronic properties of the final molecule, which is a core principle of medicinal chemistry for optimizing biological activity. Lipophilic substituents, for instance, may enhance the compound's ability to cross the lipid-rich bacterial cell membrane.

  • Materials:

    • 2-(Hydroxymethyl)isonicotinohydrazide (from Protocol 2)

    • Substituted aromatic or aliphatic aldehyde/ketone (1.0 eq)

    • Ethanol (EtOH)

    • Glacial Acetic Acid (catalytic amount)

  • Procedure:

    • In a round-bottom flask, dissolve the hydrazide (1.0 eq) and the selected aldehyde or ketone (1.0 eq) in ethanol.

    • Add a few drops of glacial acetic acid to catalyze the reaction.

    • Heat the mixture to reflux for 4-6 hours. Monitor by TLC.

    • Upon completion, cool the reaction mixture. The hydrazone product will often precipitate.

    • Collect the solid product by vacuum filtration.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure hydrazone.

    • Validation: Confirm the identity and purity of the final compound using melting point, FT-IR (disappearance of aldehyde C=O, appearance of C=N stretch), ¹H NMR, and mass spectrometry.

Antimicrobial Activity of Isonicotinic Acid Derivatives

Derivatives of isonicotinic acid hydrazide have demonstrated a broad range of antimicrobial activities. While specific data for 2-(hydroxymethyl) derivatives are emerging, the activity of closely related analogs provides a strong predictive framework for their potential.

Compound ClassTarget Organism(s)Observed Activity (MIC in µg/mL)Reference
Isoniazid/2-hydroxynicotinoid Schiff BaseStaphylococcus aureus201.25
Isoniazid/2-hydroxynicotinoid Schiff BaseEscherichia coli100.63
N²-acyl isonicotinic acid hydrazidesMycobacterium tuberculosisSome derivatives more active than isoniazid
Hydrazide-hydrazonesGram-positive & Gram-negative bacteriaSome derivatives more potent than standards
N²-tetradecanoyl-isonicotinic acid hydrazideS. aureus, B. subtilis, E. coliDisplayed significant activity

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium.

Conclusion and Future Outlook

This compound is a highly valuable and strategically functionalized building block for the synthesis of novel antimicrobial agents. The protocols detailed herein provide a robust and logical pathway for generating libraries of hydrazone derivatives, a class of compounds with proven antimicrobial efficacy. The dual functional groups of the parent molecule allow for extensive chemical exploration, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Future work should focus on exploring derivatization of the hydroxymethyl group in concert with the carboxylic acid to access novel chemical space and to develop compounds that can effectively combat drug-resistant microbial strains.

References

  • ChemicalBook. (2022, March 25). Mechanism of action of Isoniazid.
  • ResearchGate. (n.d.). Synthesis of 2-hydroxynicotinaldehyde grafted isonicotinic acid hydrazide compounds and their antimicrobial evaluation.
  • ResearchGate. (n.d.). Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies of N2-acyl Isonicotinic Acid Hydrazide Derivatives.
  • PubMed. (2017). New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening.
  • MDPI. (n.d.). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Isoniazid?
  • Judge, V., Narasimhan, B., Ahuja, M., Sriram, D., Yogeeswari, P., De Clercq, E., Pannecouque, C., & Balzarini, J. (2013). Synthesis, antimycobacterial, antiviral

Application Note: Structural Elucidation of 2-(Hydroxymethyl)isonicotinic Acid and its Derivatives Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Isonicotinic Acid Scaffolds

Isonicotinic acid and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The anti-tubercular drug Isoniazid is a prime example, highlighting the historical and ongoing importance of this chemical family.[2][3][4] The introduction of a hydroxymethyl group, as in 2-(Hydroxymethyl)isonicotinic acid, offers a strategic point for molecular modification, potentially enhancing solubility, bioavailability, or serving as a key intermediate for prodrug design.[5]

For drug development professionals, the unambiguous confirmation of molecular structure, purity, and stability is non-negotiable. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for providing precise structural information at the atomic level.[6][7][8] This guide provides a comprehensive overview and detailed protocols for the NMR analysis of this compound and its derivatives, moving from fundamental principles to advanced 2D NMR techniques for complete structural assignment.

Foundational Principles: Understanding the NMR Signature

The chemical structure of this compound presents distinct NMR-active nuclei whose spectral characteristics are governed by their local electronic environments. A thorough understanding of these principles is crucial for accurate data interpretation.

  • ¹H NMR Spectroscopy : The proton spectrum provides information on the number of different proton environments and their neighboring protons.

    • Aromatic Protons : The pyridine ring protons typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. Their specific shifts and coupling patterns are highly sensitive to the position and nature of substituents.

    • Hydroxymethyl Protons (-CH₂OH) : The methylene (-CH₂-) protons are adjacent to an oxygen atom, placing their resonance typically between δ 4.5-5.0 ppm. The hydroxyl (-OH) proton is exchangeable and its chemical shift is highly dependent on solvent, concentration, and temperature.

    • Carboxylic Acid Proton (-COOH) : This is a highly deshielded, exchangeable proton, typically appearing as a broad singlet far downfield (δ 10-14 ppm).[9] Its observation is often solvent-dependent; it is readily seen in aprotic solvents like DMSO-d₆ but may exchange with deuterium in solvents like D₂O, causing the signal to disappear.[9]

  • ¹³C NMR Spectroscopy : The carbon spectrum reveals the number of unique carbon environments.

    • Aromatic Carbons : Pyridine ring carbons resonate in the δ 120-160 ppm range. The carbon attached to the nitrogen atom is typically the most deshielded.

    • Hydroxymethyl Carbon (-CH₂OH) : This aliphatic carbon, being attached to an electronegative oxygen, appears around δ 60-70 ppm.

    • Carboxylic Carbon (-COOH) : The carbonyl carbon of the carboxylic acid is significantly deshielded and is found in the δ 165-185 ppm region.[9]

Experimental Workflow and Protocols

A systematic approach combining 1D and 2D NMR experiments is essential for the complete and unambiguous structural elucidation of these molecules.[10]

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis SamplePrep Sample Preparation (5-10 mg in 0.6 mL solvent) H1_NMR 1D ¹H NMR (Quantitative & Purity) SamplePrep->H1_NMR C13_NMR 1D ¹³C NMR (Carbon Skeleton) H1_NMR->C13_NMR COSY_NMR 2D COSY (¹H-¹H Connectivity) C13_NMR->COSY_NMR HSQC_NMR 2D HSQC (Direct ¹H-¹³C Bonds) COSY_NMR->HSQC_NMR HMBC_NMR 2D HMBC (Long-Range ¹H-¹³C Bonds) HSQC_NMR->HMBC_NMR Processing Data Processing (Fourier Transform, Phasing) HMBC_NMR->Processing Elucidation Structure Elucidation & Verification Processing->Elucidation

Fig. 1: Standard NMR workflow for structural elucidation.
Protocol 1: Sample Preparation

The choice of solvent is the most critical step in sample preparation. For pyridine carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) is often the solvent of choice.

  • Causality : DMSO-d₆ is an excellent solvent for polar compounds, including those with carboxylic acid and alcohol functionalities. Crucially, it is aprotic (with respect to hydrogen), which slows down the chemical exchange of the -OH and -COOH protons, allowing them to be observed as distinct, often broadened, signals in the ¹H NMR spectrum. In contrast, using D₂O would lead to H/D exchange, causing these signals to disappear.

Step-by-Step Method:

  • Weigh 5-10 mg of the purified compound directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) containing an internal standard. Tetramethylsilane (TMS) is common, but for aqueous-like samples, a water-soluble standard like TSP can be used.[11]

  • Securely cap the NMR tube and gently vortex or sonicate for 30-60 seconds to ensure the sample is fully dissolved.

  • Visually inspect the solution to ensure it is clear and free of particulate matter. If not, filter the solution through a small plug of glass wool into a new NMR tube.

  • Self-Validation Check : Before inserting into the magnet, hold the tube up to the light. A clear, homogenous solution is required for high-quality, well-shimmed spectra.

Protocol 2: 1D NMR Data Acquisition (¹H and ¹³C)
  • Insert the sample into the NMR spectrometer.

  • Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity. A narrow and symmetrical solvent peak indicates good shimming.

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional ¹H spectrum. A spectral width of ~16 ppm is usually sufficient.

    • Use a sufficient number of scans (typically 8 to 64) to achieve an adequate signal-to-noise ratio (S/N > 100:1 for major peaks).

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the internal standard (TMS) to 0 ppm.

    • Integrate all signals to determine the relative ratios of protons in different environments.[12]

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum. A spectral width of ~220 ppm is standard.

    • Due to the low natural abundance of ¹³C, a larger number of scans (several hundred to thousands) is required.

    • Process the data similarly to the ¹H spectrum.

Protocol 3: 2D NMR Data Acquisition for Structural Connectivity

Two-dimensional NMR is indispensable for piecing together the molecular structure by revealing through-bond correlations.[10][13]

  • COSY (Correlation Spectroscopy) :

    • Purpose : To identify protons that are spin-spin coupled, typically those on adjacent carbons (²J or ³J coupling).

    • Execution : Run a standard gradient-selected COSY (gCOSY) experiment.

    • Interpretation : Cross-peaks in the 2D spectrum connect signals from protons that are coupled to each other. This is invaluable for tracing the connectivity within the pyridine ring and between the methylene and hydroxyl protons of the side chain.[7][8]

  • HSQC (Heteronuclear Single Quantum Coherence) :

    • Purpose : To identify which protons are directly attached to which carbons.[8][14]

    • Execution : Run a standard gradient-selected HSQC experiment.

    • Interpretation : Each cross-peak correlates a proton signal (F2 axis) with the signal of the carbon it is directly bonded to (F1 axis). This allows for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation) :

    • Purpose : To identify longer-range couplings between protons and carbons, typically over two or three bonds (²J or ³J).[8]

    • Execution : Run a standard gradient-selected HMBC experiment.

    • Interpretation : Cross-peaks connect protons to carbons that are 2-3 bonds away. This is the key experiment for connecting molecular fragments. For example, it will show correlations from the methylene protons to the pyridine ring carbons and the carboxylic carbon, confirming the overall substitution pattern.

Data Interpretation and Structural Assignment

Let's consider the expected NMR data for the parent compound, this compound.

Expected Chemical Shifts and Multiplicities
Assignment Proton (¹H) Typical δ (ppm) Multiplicity Carbon (¹³C) Typical δ (ppm)
Pyridine H3H-3~8.6sPyridine C2C-2
Pyridine H5H-5~7.8dPyridine C3C-3
Pyridine H6H-6~8.7dPyridine C4C-4
Methylene (-C H₂OH)-CH₂-~4.8sPyridine C5C-5
Hydroxyl (-CH₂O H)-OH5-6 (broad)s (broad)Pyridine C6C-6
Carboxylic Acid (-C OOH)-COOH12-14 (broad)s (broad)Methylene (-C H₂OH)C H₂
Carboxylic Acid (-C OOH)C OOH
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and pH.
Connecting the Pieces with 2D NMR

The following diagram illustrates the key 2D NMR correlations that would be used to confirm the structure of this compound.

G mol H6_pos H5_pos H6_pos:s->H5_pos:n COSY C2_pos H6_pos->C2_pos HMBC C4_pos H6_pos->C4_pos HMBC C5_pos H5_pos->C4_pos HMBC C6_pos H5_pos->C6_pos HMBC C_carboxyl_pos H5_pos->C_carboxyl_pos HMBC H3_pos H3_pos->C2_pos HMBC H3_pos->C4_pos HMBC H3_pos->C5_pos HMBC CH2_pos CH2_pos->C2_pos HMBC C3_pos CH2_pos->C3_pos HMBC C_methylene_pos

Fig. 2: Key COSY and HMBC correlations for structural assignment.
  • COSY Analysis : A cross-peak between the signals at ~8.7 ppm (H-6) and ~7.8 ppm (H-5) would confirm their adjacent positions on the pyridine ring.

  • HSQC Analysis : This experiment would directly link the proton signals to their attached carbons (e.g., H-3 to C-3, H-5 to C-5, H-6 to C-6, and the methylene protons to the methylene carbon).

  • HMBC Analysis : This is the final piece of the puzzle. Key expected correlations include:

    • From the methylene protons (~4.8 ppm) to C-2 and C-3 of the pyridine ring, unequivocally placing the hydroxymethyl group at the C-2 position.

    • From the H-3 and H-5 protons to the quaternary carboxylic carbon (C-4), confirming the position of the carboxyl group.

    • From the H-5 proton to the C-4 and C-6 carbons, further confirming the ring assignments.

Conclusion

NMR spectroscopy is an unparalleled tool for the structural analysis of this compound and its derivatives. By employing a systematic workflow that includes careful sample preparation and a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, researchers can achieve unambiguous structural confirmation. This level of analytical rigor is fundamental to advancing drug discovery programs, ensuring the identity and integrity of novel chemical entities.

References

  • Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. National Institutes of Health (NIH). Available at: [Link]

  • Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. MDPI. Available at: [Link]

  • The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions. Preprints.org. Available at: [Link]

  • Structural NMR analysis of triazolic compounds derived from isonicotinic acid. ResearchGate. Available at: [Link]

  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI. Available at: [Link]

  • NMR spectrometry analysis for drug discovery and development. News-Medical.Net. Available at: [Link]

  • Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. MDPI. Available at: [Link]

  • Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. PubMed. Available at: [Link]

  • Hydrogen bonding between pyridine and carboxylic acid. a¹H NMR spectra... ResearchGate. Available at: [Link]

  • Preparation of pyridine carboxylic acids. Google Patents.
  • NMR as a “Gold Standard” Method in Drug Design and Discovery. PubMed Central. Available at: [Link]

  • Transition metal complexes of isonicotinic acid (2-hydroxybenzylidene)hydrazide. ResearchGate. Available at: [Link]

  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. LinkedIn. Available at: [Link]

  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002658). Human Metabolome Database. Available at: [Link]

  • synthesis, characterization and antimicrobial activities of isonicotinic acid hydrazide and its metal complexes. Academia.edu. Available at: [Link]

  • Isonicotinic acid – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols. Available at: [Link]

  • structural nmr analysis of triazolic compounds derived from isonicotinic acid. ResearchGate. Available at: [Link]

  • 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers in Chemistry. Available at: [Link]

  • Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education. Available at: [Link]

  • 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Doc Brown's Chemistry. Available at: [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. Available at: [Link]

  • New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening. PubMed. Available at: [Link]

Sources

HPLC Purification of 2-(Hydroxymethyl)isonicotinic Acid: A Method Development and Implementation Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This comprehensive application note provides a detailed protocol for the purification of 2-(Hydroxymethyl)isonicotinic acid using High-Performance Liquid Chromatography (HPLC). As a polar, zwitterionic molecule, this compound presents unique challenges for retention and peak shape in traditional reversed-phase chromatography. This guide elucidates a systematic approach to method development, focusing on the rationale behind selecting the optimal stationary phase, mobile phase composition, and pH to achieve high purity and recovery. We present a robust preparative reversed-phase HPLC protocol, complete with step-by-step instructions, from sample preparation to fraction analysis and solvent removal. Additionally, this note addresses method validation through forced degradation studies to ensure the protocol is stability-indicating. Troubleshooting guidance and an overview of alternative strategies, such as Hydrophilic Interaction Liquid Chromatography (HILIC), are also provided for particularly challenging separations.

Introduction

This compound is a pyridine carboxylic acid derivative of significant interest in medicinal chemistry and drug development. It serves as a crucial building block for the synthesis of a wide range of pharmacologically active compounds, including inhibitors for various enzymes and modulators for cellular receptors[1]. The isomeric purity and overall chemical purity of such starting materials are paramount, as impurities can lead to undesirable side products, impact reaction yields, and introduce potential toxicological risks in downstream applications.

Preparative HPLC is the gold standard for purifying such critical intermediates to a high degree of purity (>99%). However, the inherent properties of this compound—namely its high polarity and the presence of both an acidic carboxylic group and a basic pyridine nitrogen—make it challenging to analyze and purify using standard chromatographic techniques.[2][3] Conventional reversed-phase (RP) C18 columns often yield poor retention, with the analyte eluting near the solvent front, making effective separation from other polar impurities difficult.[2]

This guide provides a scientifically grounded framework for overcoming these challenges. We will explore the critical physicochemical properties of the analyte that dictate the chromatographic strategy and detail a robust, validated purification protocol based on pH-controlled reversed-phase HPLC.

Analyte Profile: Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of logical method development. The key characteristics of this compound are summarized below.

PropertyValueImplication for HPLC Method Development
Structure Chemical structure of this compoundThe presence of a carboxylic acid, a pyridine ring, and a hydroxyl group confers high polarity.
Molecular Formula C₇H₇NO₃---
Molecular Weight 153.14 g/mol ---
Predicted pKa 1.95 ± 0.10 (acidic)The carboxylic acid group's ionization is highly pH-dependent. Suppressing its ionization below pH 2 is critical for RP-HPLC retention.
Appearance Off-white to light yellow solid[4]The physical state informs the sample preparation protocol.
UV Absorbance Pyridine ring provides strong UV absorbance.Enables sensitive detection using a UV-Vis or PDA detector, typically in the 200-280 nm range.

Data sourced from ChemicalBook and PubChem where applicable.[4]

Chromatographic Method Development Strategy

The purification of a polar, ionizable compound requires careful selection of the column and mobile phase to control retention and selectivity. The decision-making process for developing a suitable method is outlined below.

Method_Development_Flow A Start: Crude this compound B Characterize Analyte (Polarity, pKa, UV) A->B C Initial Method Scouting B->C D Reversed-Phase (RP) Approach C->D Primary Strategy E HILIC Approach C->E Alternative Strategy F Select Column: Polar-Endcapped C18 or C18-AQ D->F G Optimize Mobile Phase: Low pH (2-3) with Acid Modifier F->G H Develop Gradient Profile G->H I Method Successful? (Good Retention & Peak Shape) H->I J Proceed to Preparative Scale-up I->J Yes K Consider HILIC or Mixed-Mode I->K No K->E Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Purification A 1. Prepare Mobile Phases (0.1% Formic Acid in Water & ACN) B 2. Prepare Sample (Dissolve crude material) A->B C 3. Equilibrate System (5% B for 10 column volumes) B->C D 4. Inject Sample C->D E 5. Run Gradient & Monitor UV D->E F 6. Collect Fractions (Based on UV signal threshold) E->F G 7. Analyze Fractions (Analytical HPLC for purity) F->G H 8. Pool Pure Fractions G->H I 9. Remove Solvents (Rotovap then Lyophilize) H->I J 10. Final Product (>99.5% Pure Solid) I->J

Sources

Application Note: Advanced Crystallization Protocols for 2-(Hydroxymethyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

2-(Hydroxymethyl)isonicotinic acid (2-HMINA) represents a critical class of pyridine-4-carboxylic acid intermediates used in the synthesis of bioisosteres and kinase inhibitors. Its isolation poses specific challenges due to its zwitterionic nature and amphoteric solubility profile .

Unlike standard organic acids, 2-HMINA contains both a basic pyridine nitrogen (


) and an acidic carboxylic acid (

). Successful crystallization requires precise manipulation of the pH landscape to target the Isoelectric Point (pI) , where solubility is minimal.
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
PropertyValue / CharacteristicImplication for Crystallization
Structure Pyridine ring with -COOH (C4) and -CH₂OH (C2)High polarity; potential for H-bond networking.
pKa Values

(COOH),

(Pyridine-N)
Exists as Cation (pH < 1.8), Zwitterion (pH 2-5), Anion (pH > 5).
Isoelectric Point (pI) ~3.3 – 3.8 (Experimental range)Target pH for maximum yield.
Solubility High: 1M HCl, 1M NaOH, DMSOModerate: Hot Methanol/EthanolLow: Water (at pH 3.5), Acetone, HexaneWater is the primary solvent; pH is the switch.

Critical Process Parameters (CPP)

To ensure reproducibility and high purity (>98%), the following parameters must be controlled:

  • pH Endpoint Precision: Deviation by ±0.5 pH units from the pI can increase solubility by 10-fold, leading to yield loss.

  • Temperature Ramp Rate: Rapid cooling promotes oiling out (liquid-liquid phase separation) rather than crystallization.

  • Agitation Dynamics: High shear is required during the neutralization phase to prevent local supersaturation spikes that trap impurities.

Protocol A: Isoelectric Point (pH-Swing) Crystallization

Best for: Bulk isolation from crude synthesis mixtures (e.g., ester hydrolysis).

This method utilizes the "U-shaped" solubility curve of 2-HMINA. The molecule is dissolved in a high-pH regime (as the anionic salt) and precipitated by acidification to the zwitterionic region.

Reagents
  • Crude this compound (or reaction mixture)

  • Solvent: Deionized Water

  • Base: 5M NaOH (for dissolution)

  • Acid: 6M HCl (for neutralization) and 1M HCl (for fine-tuning)

Step-by-Step Methodology
  • Dissolution (Anionic State):

    • Suspend the crude solid in water (approx. 10 mL/g).

    • Slowly add 5M NaOH with stirring until pH reaches 10–11. The solution should become clear as the salt forms.

    • Checkpoint: If particulates remain, filter the solution through a 0.45 µm membrane to remove inorganic insolubles.

  • Rough Neutralization:

    • Heat the solution to 50°C. Reasoning: Higher temperature increases solubility limit, preventing premature nucleation during acid addition.

    • Slowly add 6M HCl dropwise. Monitor pH continuously.

    • Target pH: 6.0.

  • Nucleation Zone (The Critical Step):

    • Switch to 1M HCl for fine control.

    • Slowly lower pH from 6.0 to 3.8 .

    • Observation: Cloud point (nucleation) typically occurs around pH 4.5.

    • Hold: Once turbidity is observed, stop acid addition and stir at 50°C for 30 minutes to allow crystal growth (Ostwald ripening).

  • Final Adjustment & Aging:

    • Continue acid addition to reach the final pH of 3.4 – 3.6 .

    • Cool the slurry linearly from 50°C to 5°C over 4 hours (0.2°C/min).

    • Why: Slow cooling prevents the inclusion of mother liquor in the crystal lattice.

  • Isolation:

    • Filter the white crystalline solid.

    • Wash with 2 volumes of cold water (pH adjusted to 3.5) followed by 1 volume of acetone (to displace water and aid drying).

    • Dry under vacuum at 45°C.

Workflow Visualization

pH_Swing_Crystallization Start Crude Material Dissolve Dissolution (pH > 10) Solvent: Water/NaOH Start->Dissolve Filter Polishing Filtration (Remove Insolubles) Dissolve->Filter Heat Heat to 50°C Filter->Heat Acidify Acidify to pH 4.5 (Nucleation Onset) Heat->Acidify Add HCl Ripen Ostwald Ripening (30 min Hold) Acidify->Ripen Final_pH Adjust to pH 3.5 (Isoelectric Point) Ripen->Final_pH Cool Cool to 5°C (0.2°C/min) Final_pH->Cool Isolate Filtration & Wash Cool->Isolate

Figure 1: Workflow for Isoelectric Point Crystallization, highlighting the critical ripening step to ensure crystal uniformity.

Protocol B: Anti-Solvent Recrystallization

Best for: Final polishing of purity (>99.5%) or when inorganic salt contamination is high.

This method exploits the solubility difference between alcohols (good solvent) and ethers/alkanes (anti-solvent).

Reagents
  • Semi-pure 2-HMINA

  • Solvent: Methanol (or Ethanol)

  • Anti-solvent: Diethyl Ether or MTBE (Methyl tert-butyl ether)

Step-by-Step Methodology
  • Saturation:

    • Dissolve the solid in Methanol at reflux (approx. 65°C). Use the minimum amount required to obtain a clear solution.

    • Concentration target: ~50-80 mg/mL.

  • Seeding:

    • Cool the solution slightly to 50°C.

    • Add seed crystals (0.5 wt%) if available. If not, scratch the vessel wall to induce nucleation.

  • Anti-Solvent Addition:

    • Add MTBE dropwise to the warm methanol solution.

    • Ratio: Target a final solvent:anti-solvent ratio of 1:3.

    • Critical: Add the first 10% of anti-solvent very slowly until a persistent haze forms.

  • Crystallization:

    • Allow the mixture to cool to room temperature naturally.

    • Further cool to 0°C in an ice bath.

  • Isolation:

    • Filter and wash with 100% MTBE.

Mechanism of Action: The pH-Solubility Landscape

Understanding the species distribution is vital for troubleshooting. The diagram below illustrates why pH 3.5 is the mandatory target for maximum yield.

Species_Distribution Cation Cationic Form (pH < 1.5) [PyH+ - COOH] Zwitterion Zwitterionic Form (pH 3.5) [PyH+ - COO-] (Least Soluble) Cation->Zwitterion Add Base (Deprotonate COOH) Anion Anionic Form (pH > 6.0) [Py - COO-] Zwitterion->Anion Add Base (Deprotonate Pyridine-H+) Solubility Solubility Profile: High -> Low -> High Zwitterion->Solubility Precipitates at pI Anion->Zwitterion Add Acid (Protonate N)

Figure 2: Protonation states of this compound. Crystallization occurs effectively only in the Zwitterionic window.

Troubleshooting & Quality Control

Common Failure Modes
  • Oiling Out: If the product comes out as a sticky oil instead of a solid, it indicates the cooling was too fast or the impurity profile is too high.

    • Fix: Re-heat to dissolve, add 5% more solvent, and seed the solution at a higher temperature.

  • Gel Formation: Common at pH 4.0 if agitation is stagnant.

    • Fix: Increase impeller speed (Reynolds number > 2000) during the neutralization phase.

Characterization Checklist
  • HPLC Purity: Monitor the removal of the starting material (Ethyl 2-(hydroxymethyl)isonicotinate) if using hydrolysis.

  • PXRD (Powder X-Ray Diffraction): Confirm crystalline form. Amorphous material will show a "halo" rather than sharp peaks.

  • Chloride Content: If using Method A (HCl/NaOH), wash thoroughly. Test filtrate with Silver Nitrate (

    
    ) to ensure chloride removal.
    

References

  • PubChem. (2023). 2-Hydroxynicotinic acid and Isomers - Compound Summary. National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2023). pH-Dependent Crystallization of Hydroxynicotinic Acids in Aqueous Media.[1] Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing isonicotinic acid (US2748137A).
  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids and Zwitterions.[2][3] Retrieved from [Link]

Sources

Application Note: Scalable Regioselective Synthesis of 2-(Hydroxymethyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of 2-(Hydroxymethyl)isonicotinic acid presents a classic regioselectivity challenge in pyridine chemistry. The target molecule requires differentiation between the 2- and 4-positions. While direct reduction of dimethyl pyridine-2,4-dicarboxylate is theoretically possible, it often suffers from poor regiocontrol, favoring reduction at the more electrophilic 4-position or yielding over-reduced diols.

To ensure process reliability and regiochemical integrity on a multigram-to-kilogram scale, this protocol utilizes the Boekelheide Rearrangement . This route leverages the specific reactivity of 2-alkylpyridine N-oxides, guaranteeing functionalization exclusively at the 2-methyl position while protecting the 4-carboxylate.

Key Process Advantages:
  • Regio-fidelity: The rearrangement mechanism specifically targets the

    
    -methyl group relative to the Nitrogen.
    
  • Scalability: Avoids cryogenic conditions (e.g., DIBAL-H reductions) and pyrophoric reagents (e.g., LAH).

  • Purification: Relies on crystallization and isoelectric precipitation rather than large-scale chromatography.

Synthetic Pathway Visualization

The following flow diagram illustrates the critical intermediates and decision nodes for the scale-up process.

G cluster_safety Critical Safety Control Points SM Start: 2-Methylisonicotinic Acid (Commercially Available) Step1 Step 1: Esterification (MeOH, H2SO4) SM->Step1 Int1 Intermediate 1: Methyl 2-methylisonicotinate Step1->Int1 Step2 Step 2: N-Oxidation (Urea Hydrogen Peroxide, TFAA) Int1->Step2 Int2 Intermediate 2: N-Oxide Species Step2->Int2 Step3 Step 3: Boekelheide Rearrangement (Ac2O, Reflux) Int2->Step3 Int3 Intermediate 3: Methyl 2-(acetoxymethyl)isonicotinate Step3->Int3 Step4 Step 4: Global Hydrolysis (NaOH, then HCl to pI) Int3->Step4 Product Final Target: This compound Step4->Product

Figure 1: Strategic workflow for the regioselective synthesis of this compound via N-oxide rearrangement.

Detailed Experimental Protocols

Step 1: Esterification of 2-Methylisonicotinic Acid

Objective: Protect the carboxylic acid to prevent interference during the N-oxidation and rearrangement steps.

  • Reagents: 2-Methylisonicotinic acid (1.0 equiv), Methanol (10 vol), H₂SO₄ (catalytic, 0.1 equiv).

  • Scale: Protocol validated on 100 g scale.

Procedure:

  • Charge a 2L reactor with 2-Methylisonicotinic acid (100 g) and Methanol (1000 mL).

  • Slowly add concentrated H₂SO₄ (5 mL) while stirring (Exotherm: maintain T < 40°C).

  • Heat to reflux (65°C) for 12 hours. Monitor by HPLC/TLC.

  • Workup: Cool to room temperature. Concentrate in vacuo to ~200 mL.

  • Neutralize with sat. NaHCO₃ solution (Caution: Gas evolution).

  • Extract with Ethyl Acetate (3 x 300 mL). Dry organic layer over MgSO₄ and concentrate.

  • Yield: ~95-98% (Methyl 2-methylisonicotinate). Used directly in Step 2.

Step 2: N-Oxidation (The Activation Step)

Objective: Activate the pyridine ring for the subsequent rearrangement.

  • Scientific Insight: We utilize Urea Hydrogen Peroxide (UHP) with Trifluoroacetic Anhydride (TFAA) . This system generates trifluoroperacetic acid in situ but is safer and more manageable on scale than mCPBA (which poses shock hazards and benzoic acid byproduct removal issues).

Table 1: Reagent Stoichiometry (Step 2)

Reagent Equiv Role
Methyl 2-methylisonicotinate 1.0 Substrate
Urea Hydrogen Peroxide (UHP) 2.5 Oxidant Source
Trifluoroacetic Anhydride (TFAA) 2.0 Activator

| Dichloromethane (DCM) | 10 Vol | Solvent |

Procedure:

  • Suspend UHP (2.5 equiv) in DCM at 0°C.

  • Add Methyl 2-methylisonicotinate (1.0 equiv).

  • Dropwise add TFAA (2.0 equiv) maintaining internal temperature < 5°C (Critical: Highly Exothermic).

  • Allow to warm to room temperature and stir for 4 hours.

  • Quench: Cool to 0°C. Slowly add aqueous Sodium Metabisulfite (Na₂S₂O₅) to destroy excess peroxide. Test with starch-iodide paper to confirm peroxide consumption.

  • Isolation: Separate phases. Wash organic layer with 1M NaOH (to remove TFA), then brine.

  • Concentrate to yield the N-oxide intermediate .

Step 3: Boekelheide Rearrangement

Objective: Migration of the oxygen from Nitrogen to the benzylic carbon. Mechanism: The N-oxide attacks acetic anhydride to form an N-acetoxy cation. Deprotonation of the


-methyl group creates an anhydrobase, followed by a [3,3]-sigmatropic rearrangement.

Procedure:

  • Dissolve the N-oxide intermediate in Acetic Anhydride (5 vol).

  • Safety Note: Heat cautiously to 90°C. Once the reaction initiates, it can be exothermic.

  • Reflux (130-140°C) for 2-3 hours.

  • Workup: Remove excess acetic anhydride via vacuum distillation (rotary evaporator with toluene azeotrope).

  • The residue contains Methyl 2-(acetoxymethyl)isonicotinate .

Step 4: Global Hydrolysis & Isolation

Objective: Cleave both the methyl ester and the acetoxy group to release the final amino acid.

Procedure:

  • Dissolve the residue from Step 3 in 2M NaOH (5 equiv).

  • Stir at 50°C for 2 hours (Saponification of ester and acetate).

  • Purification (Isoelectric Precipitation):

    • Cool the solution to 5°C.

    • Slowly acidify with 6M HCl .

    • Critical Endpoint: Adjust pH to the isoelectric point (pI) of the pyridine acid, typically pH 3.5 - 4.0 .

  • Allow the slurry to stir at 0-5°C for 2 hours to maximize crystallization.

  • Filter the white solid. Wash with cold water (2 x) and acetone (1 x).

  • Dry in a vacuum oven at 45°C.

Quality Control & Specifications

For drug development applications, the following analytical criteria must be met:

TestMethodSpecification
Appearance VisualWhite to off-white powder
Purity HPLC (C18, 0.1% TFA)> 98.0%
Identity 1H-NMR (DMSO-d6)Consistent with structure
Residual Solvents GC-Headspace< ICH Limits (MeOH, Acetone)
Water Content Karl Fischer< 1.0%

1H-NMR Diagnostic Signals (DMSO-d6):

  • 
     13.5 (br s, 1H, COOH)
    
  • 
     8.6 (d, 1H, Py-H6)
    
  • 
     7.8 (s, 1H, Py-H3)
    
  • 
     7.7 (d, 1H, Py-H5)
    
  • 
     5.4 (br s, 1H, OH)
    
  • 
     4.6 (s, 2H, CH₂-OH)
    

References

  • Boekelheide, V., & Linn, W. J. (1954). Rearrangements of N-Oxides.[1][2] A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society, 76(5), 1286–1291. Link

  • Ashimori, A., et al. (1990). Novel synthesis of 2-hydroxymethylpyridine derivatives.[3][4] Chemical and Pharmaceutical Bulletin, 38(9), 2446-2458. Link

  • Fontanas, C., et al. (2006). Mechanism of the Boekelheide Rearrangement.[2][5][6] Synthesis, 2006(16), 2640-2642. (Provides mechanistic insight for troubleshooting).

  • Carulla, M., et al. (2018). Scale-up of Pyridine N-Oxide Rearrangements. Organic Process Research & Development. (General grounding for scale-up safety).

Sources

Analytical techniques for characterizing 2-(Hydroxymethyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile

2-(Hydroxymethyl)isonicotinic acid (HMINA) represents a critical bifunctional building block in the synthesis of antitubercular agents, pyridine-based ligands, and bioactive metallo-organic frameworks. Its analysis is complicated by its amphoteric nature; the molecule possesses a basic pyridine nitrogen (


) and an acidic carboxylic acid (

), leading to zwitterionic behavior at neutral pH.

This guide provides a validated analytical framework designed to overcome the "retention gap" often seen with small, polar pyridine derivatives. We prioritize methods that distinguish HMINA from its critical synthetic impurities, specifically the ethyl ester precursor and oxidative byproducts .

Key Molecular Descriptors
PropertyValueAnalytical Implication
Formula

MW: 153.14 g/mol
Solubility DMSO (High), Water (Hot), MeOH (Moderate)Use DMSO-d6 for NMR; Aqueous buffers for LC.[1]
Chromophore Pyridine Ring (

nm)
UV detection is highly sensitive.
Stability Labile Hydroxymethyl groupAvoid strong oxidizers in sample prep; monitor for aldehyde oxidation.

Analytical Workflow Strategy

The following diagram outlines the logical flow for characterizing HMINA, moving from crude synthesis assessment to final purity validation.

AnalyticalWorkflow cluster_purity Purity & Quantitation cluster_ID Structural ID Sample Crude HMINA Sample Solubility Solubility Check (DMSO/Buffer) Sample->Solubility NMR 1H/13C NMR (DMSO-d6) Sample->NMR Structure Verification HPLC_RP RP-HPLC (QC) Polar-Embedded C18 pH 2.5 Solubility->HPLC_RP Routine QC HILIC HILIC (Alt) Amide Phase MS-Compatible Solubility->HILIC Trace Impurities MS LC-MS/MS ESI+ Mode HPLC_RP->MS Peak ID

Figure 1: Integrated workflow for the characterization of HMINA, balancing routine QC (RP-HPLC) with structural elucidation (NMR/MS).

Chromatographic Protocols (HPLC/UPLC)

Standard C18 columns often fail to retain HMINA due to its high polarity, leading to elution in the void volume. We employ two strategies: Ion-Suppression RP-HPLC (robust) and HILIC (sensitive).

Protocol A: Ion-Suppression RP-HPLC (Recommended for QC)

Rationale: By lowering the pH to ~2.5, we protonate the carboxylic acid (neutralizing it) and the pyridine nitrogen (positively charged). Using a "Phase-Optimized" column prevents dewetting and interacts with the aromatic ring.

  • Column: Agilent Zorbax SB-Aq or Waters Atlantis T3 (C18 compatible with 100% aqueous), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5 (adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 30°C.

  • Detection: UV @ 265 nm.

Gradient Table:

Time (min) % A (Buffer) % B (ACN) Event
0.0 98 2 Isocratic Hold (Retention)
5.0 98 2 Begin Gradient
15.0 70 30 Elute Hydrophobic Impurities (Esters)
20.0 70 30 Wash

| 21.0 | 98 | 2 | Re-equilibration |

Critical Impurity Markers:

  • HMINA (Analyte): RT ~4-6 min.

  • Ethyl 2-(hydroxymethyl)isonicotinate (Precursor): RT ~12-14 min (Significant hydrophobic shift).

  • Isonicotinic Acid (Degradant): RT ~3-4 min (Lacks hydroxymethyl retention).

Protocol B: HILIC (Recommended for LC-MS)

Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar compounds beautifully and uses high-organic mobile phases, boosting MS sensitivity.

  • Column: Waters XBridge Amide or TSKgel Amide-80.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Acetonitrile (90%).

  • Mode: Isocratic (15% A / 85% B) or shallow gradient.

  • Advantage: HMINA elutes after the void volume with sharp peak shape.

Mass Spectrometry (LC-MS/MS) Profiling[3]

Technique: Electrospray Ionization (ESI) in Positive Mode. Rationale: The pyridine nitrogen is easily protonated


.

Instrument Parameters:

  • Source Voltage: +3.5 kV

  • Capillary Temp: 275°C

  • Scan Range: 50–500 m/z

Fragmentation Logic (MS/MS):

Ion Type m/z (Theoretical) Structural Interpretation

| Precursor


  | 154.14  | Protonated Parent Molecule |
| Fragment 1 

| 136.1 | Loss of hydroxyl group (Benzylic-like cleavage) | | Fragment 2

| 110.1 | Decarboxylation of isonicotinic acid moiety | | Fragment 3

| 79.1 | Pyridine ring core |

Structural Elucidation (NMR Spectroscopy)

Solvent Choice: DMSO-d6 is mandatory.


 causes exchange of the hydroxyl and carboxyl protons, erasing critical structural information.
1H NMR Protocol (400 MHz, DMSO-d6)

Sample Prep: Dissolve 10-15 mg HMINA in 0.6 mL DMSO-d6.

Spectral Assignment:

  • 
     13.5 ppm (Broad, 1H):  Carboxylic Acid (-COOH). Note: May be very broad or invisible depending on water content.
    
  • 
     8.65 ppm (d, 1H):  Pyridine H-6 (Adjacent to Nitrogen).
    
  • 
     7.90 ppm (s, 1H):  Pyridine H-3 (Ortho to COOH, Meta to N).
    
  • 
     7.75 ppm (d, 1H):  Pyridine H-5.
    
  • 
     5.45 ppm (t, 1H):  Hydroxyl (-OH). Visible only in dry DMSO.
    
  • 
     4.60 ppm (d, 2H):  Methylene (-CH2-). Couples with OH triplet.
    

Diagnostic Check: If the signal at 4.60 ppm is a singlet , your solvent is wet (rapid exchange). If it is a doublet , the sample is dry and the structure is intact.

Logic of Separation & Troubleshooting

The following decision tree assists in selecting the correct separation mode based on the specific analytical goal (e.g., separating the ester precursor vs. identifying trace oxidation).

DecisionTree Start Analytical Goal? Goal1 Quantify Ester Impurity (Hydrophobic) Start->Goal1 Goal2 Quantify Polar Degradants (Isonicotinic Acid) Start->Goal2 Method1 RP-HPLC (C18 Aq) High Water Content Goal1->Method1 Method2 HILIC Mode High ACN Content Goal2->Method2 Result1 Ester elutes late HMINA elutes early Method1->Result1 Result2 Superior retention of polar acids Method2->Result2

Figure 2: Method selection guide based on impurity profile requirements.

References

  • ChemicalBook. (2024). This compound Properties and NMR Spectra.

  • National Institutes of Health (PubChem). (2024). Isonicotinic Acid Derivatives and pKa Data.

  • Sielc Technologies. (2023). HPLC Analysis of Pyridine Carboxylic Acids using Mixed-Mode Chromatography.

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[3][4] Chem. (Used for DMSO-d6 calibration).[4]

  • Armaghan, M., et al. (2015).[1] Isolation of first row transition metal–carboxylate zwitterions (Synthesis route validation). RSC Advances.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Hydroxymethyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Hydroxymethyl)isonicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important pyridine derivative. We will move beyond simple procedural lists to explore the causality behind side product formation and provide robust, field-tested solutions to ensure the integrity of your experimental outcomes.

Part 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, presented in a direct question-and-answer format.

Question 1: My final product is contaminated with a significant amount of my starting material, ethyl 2-(hydroxymethyl)isonicotinate. How can I drive the hydrolysis to completion?

This is a classic issue of incomplete reaction, specifically, incomplete saponification of the ester. The hydrolysis of an ester to a carboxylate salt is an equilibrium-driven process that requires careful control of conditions to ensure it proceeds to completion.

Probable Causes & Solutions:

  • Insufficient Base: The hydrolysis reaction consumes one equivalent of base (e.g., KOH or NaOH) to produce the carboxylate salt. A second equivalent is often necessary to fully deprotonate the resulting carboxylic acid and push the equilibrium forward.

    • Expert Recommendation: Ensure you are using at least 2-3 molar equivalents of the base. For the hydrolysis of ethyl 2-(hydroxymethyl)isonicotinate, using 3 equivalents of KOH is a well-established practice.[1]

  • Inadequate Reaction Time or Temperature: Saponification can be sluggish, especially if the reaction mixture is not homogenous.

    • Expert Recommendation: A common protocol involves heating the reaction mixture (e.g., in a THF/H₂O solvent system) to 100 °C for an extended period, such as 20 hours, to ensure complete conversion.[1] Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ester spot has completely disappeared.

  • Phase Separation: If your solvent system creates a biphasic mixture (e.g., an aqueous base and an organic ester layer), the reaction rate will be limited by the interface between the two phases.[2]

    • Expert Recommendation: Use a co-solvent like Tetrahydrofuran (THF) or ethanol to create a single, homogenous phase.[1] This dramatically increases the interaction between the ester and the hydroxide ions.

Troubleshooting Workflow: Incomplete Ester Hydrolysis

start Problem: Starting Ester Detected in Product check_base Check Molar Equivalents of Base start->check_base check_conditions Review Reaction Time & Temperature check_base->check_conditions Yes base_low < 3 Equivalents check_base->base_low No check_solvent Assess Solvent Homogeneity check_conditions->check_solvent Yes time_short < 20h or < 100°C check_conditions->time_short No solvent_biphasic Biphasic System check_solvent->solvent_biphasic No end_node Reaction Driven to Completion check_solvent->end_node Yes solution_base Solution: Increase Base to 3 Equivalents base_low->solution_base base_ok ≥ 3 Equivalents solution_conditions Solution: Increase Time/Temp & Monitor by TLC time_short->solution_conditions time_ok ≥ 20h at 100°C solution_solvent Solution: Add Co-Solvent (e.g., THF, Ethanol) solvent_biphasic->solution_solvent solvent_ok Homogenous (e.g., THF/H2O) solution_base->end_node solution_conditions->end_node solution_solvent->end_node G cluster_main Main Synthetic Pathway cluster_side Side Product Formation Ester_SM Ethyl 2-(hydroxymethyl)isonicotinate Target This compound Ester_SM->Target Complete Hydrolysis (e.g., 3 eq. KOH, 100°C) Unreacted_SM Unreacted Starting Material Ester_SM->Unreacted_SM Incomplete Hydrolysis Over_Oxidation Isonicotinic Acid (Over-oxidation) Target->Over_Oxidation Harsh Oxidative Conditions Amide_Impurity 2-(Hydroxymethyl)isonicotinamide (from Nitrile route) Amide_Impurity->Target Complete Hydrolysis Nitrile_SM 2-(Hydroxymethyl)-4-cyanopyridine Nitrile_SM->Amide_Impurity Incomplete Hydrolysis

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Technical Support Center: Purification of 2-(Hydroxymethyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Isolation Strategies for Zwitterionic Pyridine Derivatives Compound: 2-(Hydroxymethyl)isonicotinic acid (CAS: 22252-43-3) Persona: Senior Application Scientist, Separation Sciences Division

Introduction: The Zwitterion Trap

Welcome to the technical support center. If you are reading this, you are likely facing the "Zwitterion Trap." You have synthesized this compound—likely via the Minisci reaction or oxidation of 2,4-lutidine—and now you cannot get it out of the aqueous phase.

The Core Problem: This molecule is amphoteric.[1] It contains a basic pyridine nitrogen (


) and an acidic carboxylic acid (

). In most pH environments, it exists as a charged species (cationic in acid, anionic in base, or zwitterionic near neutral pH). Consequently, standard liquid-liquid extraction (LLE) with dichloromethane (DCM) or ethyl acetate often fails because the net dipole moment and hydration shell prevent partitioning into the organic phase.

This guide provides three field-proven workflows to isolate this compound, moving from the simplest precipitation methods to advanced chromatographic interventions.

Module 1: Isoelectric Precipitation (The "Crash Out" Method)

Best For: Crude reactions with high product concentration (>50 mg/mL) and minimal side-products.

The solubility of zwitterions is lowest at their isoelectric point (pI). For pyridine carboxylic acids, this "solubility valley" is typically between pH 3.0 and 4.0.

Troubleshooting Guide: Optimizing Precipitation
Symptom Probable Cause Corrective Action
No precipitate forms upon acidification. Solution is too dilute.Concentrate aqueous phase to ~20% of original volume before pH adjustment.
Precipitate is "gooey" or oily. Impurities (unreacted lutidine) or rapid precipitation.Re-dissolve in warm water (60°C), adjust pH slowly, and cool gradually to 4°C.
Yield is low (<30%). pH is not exactly at the pI.Perform a "pH Sweep": Take aliquots and test pH 3.2, 3.5, 3.8, and 4.0 to find the sweet spot.
Protocol 1.0: Isoelectric Focusing
  • Concentration: Reduce the aqueous reaction mixture volume under reduced pressure (Rotavap) at 50°C until you see slight turbidity or reach 1/5th volume.

  • pH Adjustment:

    • If coming from basic hydrolysis: Add 2M HCl dropwise.

    • If coming from acidic oxidation: Add 10M NaOH (carefully) to pH 1, then switch to 2M NaOH.

  • Targeting: Adjust pH to 3.6 ± 0.2 . This is the critical window for this compound.

  • Crystallization: Stir at room temperature for 30 minutes. If solid forms, chill to 4°C for 2 hours.

  • Filtration: Filter the white/off-white solid.

  • Wash: Wash with ice-cold water (minimal volume) followed by cold acetone (to remove organic impurities like unreacted lutidine).

Workflow Diagram: Isoelectric Logic

IsoelectricPrecipitation Start Crude Aqueous Mix Conc Concentrate (Rotavap to 1/5 Vol) Start->Conc pH_Check Check pH Conc->pH_Check Acid Add 2M HCl to pH 3.6 pH_Check->Acid If pH > 4 Base Add 2M NaOH to pH 3.6 pH_Check->Base If pH < 3 Chill Chill to 4°C (2 Hours) Acid->Chill Base->Chill Filter Filter & Wash (Cold Acetone) Chill->Filter Product Pure Zwitterion Filter->Product

Caption: Figure 1.[1] Isoelectric precipitation workflow targeting the solubility minimum at pH 3.6.

Module 2: Ion Exchange Chromatography (Desalting)

Best For: Reactions containing high inorganic salts (NaCl, Na₂SO₄) where the product won't precipitate.

When the "Crash Out" fails, you likely have a "Salting In" effect where high ionic strength increases the solubility of your zwitterion. You must remove the salt.

The Resin Strategy (Cation Exchange)

We utilize the basicity of the pyridine nitrogen. By lowering the pH, we protonate the nitrogen, making the molecule cationic. It will bind to a cation exchange resin, while neutral salts and anionic impurities pass through.

Protocol 2.0: Dowex 50W Column
  • Resin Prep: Use Dowex 50W-X8 (strongly acidic cation exchanger). Pre-wash the column with 2M HCl to ensure it is in the H+ form, then rinse with water until neutral.

  • Loading: Acidify your crude mixture to pH 1-2 . Load onto the column.

    • Mechanism:[1][2][3] The pyridine ring protonates (

      
      ). The molecule binds to the sulfonate groups on the resin.
      
  • Washing: Wash the column with 3-5 column volumes (CV) of distilled water .

    • Result: Inorganic anions (Cl⁻, SO₄²⁻) and neutral organic impurities are washed away.

  • Elution: Elute with 2M NH₄OH (Ammonia water) .

    • Mechanism:[1][2][3] Ammonia deprotonates the pyridine ring. The molecule returns to its zwitterionic/anionic form and releases from the resin.

  • Isolation: Collect the UV-active fractions (check TLC). Evaporate the ammonia solution to obtain the free acid.

Module 3: The "Ester Detour" (High Purity Requirement)

Best For: Separating the product from structural isomers (e.g., 2,4-pyridinedicarboxylic acid) that co-precipitate.

If direct purification fails, temporarily change the chemical nature of the molecule to make it organic-soluble.

Protocol 3.0: Esterification-Hydrolysis Cycle
  • Dry: Evaporate crude aqueous mix to dryness (azeotrope with toluene if necessary to remove water).

  • Esterify: Reflux the solid in Methanol with catalytic H₂SO₄ (or SOCl₂) for 12 hours.

    • Product: Methyl 2-(hydroxymethyl)isonicotinate.

  • Extract: Neutralize with NaHCO₃. The ester is not a zwitterion; it is an organic molecule. Extract into Ethyl Acetate .[4][5]

  • Purify: Run a standard silica flash column (Hexane/EtOAc) to separate the ester from impurities.

  • Hydrolyze: Treat the pure ester with 1 eq. LiOH in THF/Water. Acidify to pH 3.6 to precipitate the ultra-pure acid.

Frequently Asked Questions (FAQs)

Q1: Can I use continuous extraction instead of precipitation? A: Yes, but standard solvents won't work. Use a continuous liquid-liquid extractor with n-Butanol . n-Butanol is polar enough to solvate the zwitterion but immiscible with water.

  • Tip: Adjust aqueous pH to 3.6 before extraction to maximize the neutral zwitterion concentration.

Q2: My product contains inorganic salts even after precipitation. Why? A: Pyridine acids can trap salts in their crystal lattice. To fix this:

  • Dissolve the solid in minimum hot water.

  • Add ethanol until the solution is slightly cloudy.

  • Cool to crystallize.[6] The organic product crystallizes; inorganic salts stay dissolved in the water-rich mother liquor.

Q3: How do I separate this compound from 2,4-pyridinedicarboxylic acid (2,4-PDCA)? A: This is a common byproduct of over-oxidation.

  • Method: 2,4-PDCA is much more acidic (pKa ~2.1). If you adjust the pH to 3.6 , the this compound precipitates, while 2,4-PDCA remains largely soluble as a mono-anion. Filter the solid (product) and discard the filtrate (impurity).

References

  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (V) Reactivity of Substituents. In Comprehensive Heterocyclic Chemistry. Elsevier.

    • Context: Authoritative text on the reactivity and zwitterionic n
  • García, B., et al. (1996).[1] Zwitterionic Pyridinecarboxylic Acids: Acid-Base Behavior. Journal of Physical Organic Chemistry.

    • Context: Establishes the pKa values and isoelectric points for isonicotinic acid deriv
  • Shimizu, S., et al. (2000). Pyridine and Pyridine Derivatives. Ullmann's Encyclopedia of Industrial Chemistry.

    • Context: Industrial purification methods for pyridine carboxylic acids, including ion exchange and precipit
  • Ragan, J. A., et al. (2006). Process for preparation of isonicotinic acid derivatives. Patent WO2006048172A1.

    • Context: Specific industrial synthesis and isolation protocols for 2-substituted isonicotinic acids.

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Technical Support Center: Stability & Handling of 2-(Hydroxymethyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Solubility, and Degradation Pathways of 2-(Hydroxymethyl)isonicotinic acid (2-HMINA). CAS: 22252-43-3 (Parent Acid) / 915140-06-6 (Ester derivatives often confused). Molecular Formula: C₇H₇NO₃ Support Tier: Level 3 (Senior Application Scientist)

Module 1: Chemical Profile & Critical Stability Factors

Executive Summary: this compound (2-HMINA) is a bifunctional pyridine derivative containing both a carboxylic acid at position C4 and a primary alcohol (hydroxymethyl) at position C2. Its stability is governed by two competing behaviors: the zwitterionic nature of the pyridine-acid core and the redox susceptibility of the hydroxymethyl group.

The "Zwitterion Trap": Unlike simple organic acids, 2-HMINA exists as a zwitterion (inner salt) in aqueous solution near pH 3.0–4.0. In this state, it exhibits minimum solubility and maximum crystal lattice stability. Deviating from this pH increases solubility but accelerates specific degradation pathways.

Quick Reference: Stability Matrix
ConditionStability RatingPrimary RiskRecommended Action
Solid State (4°C) HighHygroscopicityStore under Argon/Nitrogen; Desiccate.
Aqueous (pH 7) ModerateOxidation (Slow)Use within 24 hours; Keep dark.
Acidic (pH < 2) HighEsterification (if in alcohol)Avoid MeOH/EtOH solvents; Use Water/ACN.
Basic (pH > 10) LowOxidative DegradationDo not store. Prepare immediately before use.
Thermal (> 60°C) ModerateLactonization/DehydrationMonitor for mass loss of 18 Da (H₂O).

Module 2: Troubleshooting Guides (FAQ Format)

Topic: Solubility & Solution Preparation

Q: I am trying to dissolve 2-HMINA in water at neutral pH, but it remains a suspension. Heating didn't help. What is wrong?

A: You are likely encountering the Isoelectric Point (pI) effect . Like isonicotinic acid, 2-HMINA forms a zwitterion (protonated ring nitrogen, deprotonated carboxylate) in the pH range of roughly 3.2–4.5. At this pH, the net charge is zero, leading to minimum solubility and aggregation.

Corrective Protocol:

  • Do not heat excessively (risk of oxidation).

  • Adjust pH:

    • For biological assays: Add 1.0 eq of NaOH to form the sodium salt (highly soluble).

    • For HPLC standards: Add 0.1% Formic Acid or TFA. The cationic form (protonated N) is soluble.

  • Solvent Choice: If organic solvent is required, use DMSO. Avoid Ethanol/Methanol if acidic, as the carboxylic acid will esterify over time.

Topic: Impurity Profiling & Degradation

Q: My LC-MS analysis shows a new peak with a mass shift of +14 Da or -2 Da. Is this a contaminant?

A: This is likely a degradation product generated by oxidative stress on the hydroxymethyl group.

  • -2 Da Shift (Oxidation to Aldehyde): The primary alcohol (-CH₂OH) oxidizes to an aldehyde (-CHO). This is the first step of degradation, often catalyzed by light or trace metals in basic buffers.

  • +14 Da Shift (Oxidation to Acid): This corresponds to the conversion of the alcohol to a carboxylic acid, forming 2,4-pyridinedicarboxylic acid (Lutidinic Acid) . This is the terminal oxidation product.

Visualizing the Degradation Pathway:

DegradationPathway HMINA 2-(Hydroxymethyl) isonicotinic acid (MW: 153.14) Aldehyde Intermediate Aldehyde (2-Formylisonicotinic acid) (MW: 151.12) HMINA->Aldehyde Oxidation (-2H) (Light/Base/Air) Ester Ethyl Ester (Artifact from EtOH storage) (MW: 181.19) HMINA->Ester Esterification (Acid + Ethanol) Lutidinic Lutidinic Acid (2,4-Pyridinedicarboxylic acid) (MW: 167.12) Aldehyde->Lutidinic Oxidation (+O) (Prolonged storage)

Figure 1: Primary degradation pathways of 2-HMINA under oxidative and solvolytic stress.

Module 3: Validated Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Standard C18 columns often fail to retain 2-HMINA due to its high polarity. Use this Ion-Pairing or Mixed-Mode method.

  • Column: Primesep 100 (Mixed-mode: Reverse Phase + Cation Exchange) OR C18 with Ion Pairing.

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient:

    • 0-2 min: 2% B (Isocratic hold to elute salts).

    • 2-10 min: 2% -> 40% B.

  • Detection: UV @ 260 nm (Pyridine ring absorption).

  • Flow Rate: 1.0 mL/min.[1]

  • Expected Retention: 2-HMINA elutes early. Degradants (Aldehyde/Lutidinic acid) will shift significantly due to changes in pKa and polarity.

Protocol B: Recrystallization / Purification

If your compound has turned yellow (N-oxide formation or polymerization), perform this cleanup.

  • Dissolve crude solid in minimum volume of hot water (80°C) .

  • Adjust pH to 3.5–4.0 (Isoelectric point) using 1N HCl or NaOH.

  • Cool slowly to 4°C. The zwitterion will crystallize out.

  • Filter and wash with cold isopropanol (removes oxidation byproducts which are often more soluble in organics).

  • Dry under vacuum over P₂O₅.

Module 4: Logical Troubleshooting Workflow

Use this decision tree to diagnose stability issues during your experiments.

TroubleshootingTree Start Issue Detected Solubility Sample won't dissolve Start->Solubility Purity Purity Drop (HPLC) Start->Purity Color Sample turned Yellow/Brown Start->Color CheckPH Check pH Solubility->CheckPH MassSpec Check Mass Shift Purity->MassSpec Photo Photodegradation (Pyridine N-Oxides) Color->Photo Zwitterion pH is 3-5? (Zwitterion Region) CheckPH->Zwitterion ActionAcid Add acid (pH < 2) for HPLC Zwitterion->ActionAcid Yes ActionBase Add Base (pH > 8) for Assays Zwitterion->ActionBase Yes Oxidation Shift -2 or +14 Da? (Oxidation) MassSpec->Oxidation Esterification Shift +14/28 Da? (Esterification) MassSpec->Esterification Argon Store under Argon Exclude Light Oxidation->Argon SolventChange Remove Alcohols Switch to ACN/Water Esterification->SolventChange Recryst Recrystallize at pI (See Protocol B) Photo->Recryst

Figure 2: Diagnostic workflow for common 2-HMINA stability issues.

References

  • Armaghan, M., et al. (2015). "Isolation of first row transition metal–carboxylate zwitterions."[2] RSC Advances, 5, 42978-42989.[2] (Demonstrates the synthesis and zwitterionic behavior of 2-hydroxymethylisonicotinic acid derivatives). [2]

  • Surov, A. O., et al. (2021). "pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media." Crystals, 11(8), 957. (Provides foundational data on the solubility and crystallization behavior of hydroxypyridine carboxylic acid isomers).

  • SIELC Technologies. "HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column." (Validated methodology for retaining polar pyridine acids).

  • Jubilant Ingrevia. "Safety Data Sheet: 2-(Hydroxymethyl)pyridine." (Baseline stability data for the non-carboxylated analog, highlighting hygroscopicity).

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Preventing decomposition of 2-(Hydroxymethyl)isonicotinic acid during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(Hydroxymethyl)isonicotinic acid

Welcome to the technical support center for the synthesis and handling of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this valuable pyridine-based chemical building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges and prevent the decomposition of this molecule during its synthesis and storage.

I. Understanding the Molecule: Key Stability Challenges

This compound is a bifunctional molecule featuring both a carboxylic acid and a primary alcohol (hydroxymethyl group) attached to a pyridine ring. This unique structure, while offering versatile synthetic handles, also presents inherent stability challenges. The primary decomposition pathways of concern are:

  • Oxidation: The hydroxymethyl group is susceptible to oxidation, which can lead to the formation of the corresponding aldehyde or carboxylic acid (pyridine-2,4-dicarboxylic acid). This is often facilitated by exposure to atmospheric oxygen, certain metal ions, or oxidizing agents.

  • Decarboxylation: While generally requiring harsh conditions for pyridine carboxylic acids, decarboxylation can be a concern at elevated temperatures, potentially leading to the formation of 2-methyl-4-pyridinol.

  • Polymerization/Side Reactions: Under certain conditions, especially in the presence of strong acids or bases at high temperatures, side reactions involving both the hydroxymethyl and carboxylic acid groups can occur, leading to the formation of polymeric byproducts or other impurities.

II. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to prevent long-term decomposition?

A1: To ensure the long-term stability of this compound, it should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[1] This minimizes exposure to atmospheric oxygen and moisture, which can promote oxidative degradation and other side reactions. The solid should be kept in a tightly sealed, opaque container to protect it from light.

Q2: I'm observing a yellow to brown discoloration of my product upon storage. What is the likely cause?

A2: Discoloration is a common indicator of degradation, often due to oxidation of the hydroxymethyl group. This process can be accelerated by exposure to air, light, and trace metal impurities. Ensure that your storage conditions are strictly anaerobic and that you are using high-purity solvents and reagents during synthesis and purification to minimize metal contamination.

Q3: Can I use strong oxidizing agents like potassium permanganate or nitric acid during the synthesis?

A3: The use of strong, non-selective oxidizing agents is generally not recommended for the synthesis of this compound from precursors like 2-methyl-4-picoline. These reagents can readily oxidize the desired hydroxymethyl group to a carboxylic acid.[2] More selective oxidation methods or a synthetic route that introduces the hydroxymethyl group after the formation of the isonicotinic acid moiety are preferable. For instance, processes for producing isonicotinic acid often involve the oxidation of 4-picoline with agents like nitric acid.[3][4]

Q4: My reaction yield is consistently low. What are the common pitfalls during the synthesis that could be causing this?

A4: Low yields can stem from several factors. One common issue is incomplete hydrolysis of the ester precursor (e.g., ethyl 2-(hydroxymethyl)isonicotinate). Ensure that the hydrolysis is carried out for a sufficient duration and at an appropriate temperature to drive the reaction to completion.[1] Additionally, product loss during workup and purification is a frequent problem. The zwitterionic nature of the molecule can make extraction challenging. Careful pH adjustment during the workup is critical to ensure the product is in a form that is readily extractable or can be precipitated effectively.

III. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound, with a focus on preventing decomposition.

Problem 1: Formation of Impurities During Saponification

Symptom: HPLC or NMR analysis of the crude product after saponification of the ester precursor shows significant side products.

Causality: The primary cause is often the use of harsh reaction conditions (e.g., excessively high temperatures or prolonged reaction times) which can promote side reactions. The presence of oxygen can also lead to the oxidation of the hydroxymethyl group.

Troubleshooting Protocol:

  • Optimize Reaction Temperature and Time: While a published procedure suggests stirring at 100°C for 20 hours, if you are observing degradation, consider reducing the temperature to 80-90°C and monitoring the reaction progress by TLC or HPLC to determine the minimum time required for complete conversion.[1]

  • Deoxygenate Solvents: Before starting the reaction, thoroughly degas the solvents (e.g., THF/water mixture) by bubbling with nitrogen or argon for at least 30 minutes. This will minimize the presence of dissolved oxygen.

  • Maintain an Inert Atmosphere: Conduct the reaction under a positive pressure of nitrogen or argon to prevent atmospheric oxygen from entering the reaction vessel.

Problem 2: Product Loss and Decomposition During Workup

Symptom: Low recovery of the final product after acidification and extraction. The aqueous layer may show discoloration, suggesting product decomposition.

Causality: this compound is an amphoteric molecule. During acidification to precipitate the product, localized areas of very low pH can promote acid-catalyzed decomposition. Conversely, if the pH is not sufficiently acidic, the product will remain dissolved in the aqueous phase as the carboxylate salt.

Troubleshooting Protocol:

  • Controlled Acidification: Cool the reaction mixture in an ice-water bath before and during acidification. Add the acid (e.g., HNO₃ or HCl) slowly and dropwise with vigorous stirring to avoid localized pH drops.[1]

  • Precise pH Adjustment: Carefully monitor the pH during acidification. The target pH for precipitation is typically between 4 and 5.[1] Using a calibrated pH meter is highly recommended over pH paper for better accuracy.

  • Optimize Extraction/Isolation:

    • If extracting the product, ensure you are using a suitable organic solvent. Since the product has some polarity, multiple extractions with a solvent like ethanol or isopropanol may be necessary.[1]

    • For precipitation, allow sufficient time for the product to fully crystallize out of solution at a low temperature before filtration.

Problem 3: Oxidation of the Hydroxymethyl Group

Symptom: Presence of pyridine-2,4-dicarboxylic acid or 4-carboxy-2-pyridinecarboxaldehyde as a significant impurity in the final product.

Causality: This is a clear indication of oxidative degradation. This can occur during the reaction, workup, or even during storage if not handled properly.

Troubleshooting Protocol:

  • Inert Atmosphere Throughout: From the start of the synthesis to the final storage of the product, maintain an inert atmosphere whenever possible.

  • Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene) during the reaction or workup (if compatible with the reaction chemistry) can help to mitigate oxidation.

  • Purification Strategy: If oxidation has already occurred, purification by recrystallization or column chromatography may be necessary to separate the desired product from its oxidized impurities. A careful selection of the recrystallization solvent is crucial to achieve good separation.

Data Summary Table: Reaction and Storage Parameters
ParameterRecommended ConditionRationale
Saponification Temperature 80-100°CBalances reaction rate with minimizing thermal decomposition.[1]
Reaction Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the hydroxymethyl group.
Acidification pH 4-5Optimizes precipitation of the zwitterionic product.[1]
Storage Temperature 2-8°CReduces the rate of potential degradation reactions.[1]
Storage Atmosphere Inert (Nitrogen or Argon)Prevents long-term oxidative degradation.[1]
Visualizing the Process: Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound, highlighting the critical points for preventing decomposition.

SynthesisWorkflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification_storage Purification & Storage Start Start: Ethyl 2-(hydroxymethyl)isonicotinate Saponification Saponification (e.g., KOH in THF/H2O) Start->Saponification Inert_Atmosphere1 Maintain Inert Atmosphere Saponification->Inert_Atmosphere1 Temperature_Control Control Temperature (80-100°C) Saponification->Temperature_Control Cooling Cool Reaction Mixture (Ice Bath) Saponification->Cooling Reaction Mixture Acidification Controlled Acidification (to pH 4-5) Cooling->Acidification pH_Monitoring Precise pH Monitoring Acidification->pH_Monitoring Isolation Isolation (Precipitation/Extraction) Acidification->Isolation Purification Purification (Recrystallization) Isolation->Purification Crude Product Drying Drying Under Vacuum Purification->Drying Storage Storage (2-8°C, Inert Atmosphere) Drying->Storage Final Product

Caption: Key stages in the synthesis of this compound.

Decomposition Pathway Overview

The following diagram illustrates the primary decomposition pathways to be aware of during the synthesis and handling of this compound.

DecompositionPathways cluster_oxidation Oxidation Pathway cluster_decarboxylation Decarboxylation Pathway Main_Compound This compound Aldehyde 4-Carboxy-2-pyridinecarboxaldehyde Main_Compound->Aldehyde Oxidation Decarboxylated_Product 2-Hydroxymethyl-4-pyridinol Main_Compound->Decarboxylated_Product Decarboxylation (High Temp.) Dicarboxylic_Acid Pyridine-2,4-dicarboxylic acid Aldehyde->Dicarboxylic_Acid Further Oxidation

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Technical Support Center: Byproduct Analysis & Control in 2-(Hydroxymethyl)isonicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers synthesizing 2-(Hydroxymethyl)isonicotinic acid (also known as 2-(hydroxymethyl)pyridine-4-carboxylic acid). It focuses on the Minisci-type radical hydroxymethylation route, which is the most direct and atom-economical method for functionalizing the pyridine ring, though it presents specific challenges regarding regioselectivity and over-functionalization.

Topic: Analysis and Control of Byproducts in the Radical Hydroxymethylation of Isonicotinic Acid. Audience: Medicinal Chemists, Process Development Scientists. Methodology: Minisci Reaction (Ag/S₂O₈ mediated C-H functionalization).[1]

Reaction Mechanism & Impurity Genealogy

To control byproducts, one must understand their origin. The synthesis relies on the generation of a nucleophilic hydroxymethyl radical (


) from methanol, which attacks the electron-deficient, protonated isonicotinic acid ring.

The Core Reaction:



Impurity Fate Map

The following diagram illustrates the kinetic competition between the desired mono-substitution and the parasitic side reactions.

ByproductMap SM Isonicotinic Acid (Starting Material) Target TARGET: 2-(Hydroxymethyl) isonicotinic acid SM->Target Primary Radical Attack (C2) Regio IMPURITY B: 3-(Hydroxymethyl) isonicotinic acid SM->Regio Minor Attack (C3) Radical •CH2OH Radical (from MeOH) Bis IMPURITY A: 2,6-Bis(hydroxymethyl) isonicotinic acid Target->Bis Secondary Attack (C6) (Over-reaction) Decarb IMPURITY C: Pyridine-2-methanol (Decarboxylation) Target->Decarb Oxidative Decarboxylation (Ag/S2O8 excess)

Figure 1: Reaction pathway showing the divergence of starting material into the target compound and critical impurities.

Byproduct Profile & Technical Analysis
Impurity IDChemical NameOrigin & MechanismControl Strategy
Target This compound Nucleophilic attack of

at the activated C2 position of the protonated pyridine.
Optimize: Maintain high acidity (pH < 1) to ensure full protonation of the pyridine nitrogen, activating the ring.
Impurity A 2,6-Bis(hydroxymethyl)isonicotinic acid Over-alkylation. The target product is still activated at the C6 position. As the concentration of Target increases, the radical begins to attack it.Stop Reaction Early: Quench at ~70-80% conversion. Radical Stoichiometry: Do not exceed 1.5 eq. of oxidant in a single dose; use portion-wise addition.
Impurity B 3-(Hydroxymethyl)isonicotinic acid Regioisomer. Attack at the C3 position. While C2 is electronically favored, high temperatures reduce selectivity.Temperature Control: Keep reaction between 60–70°C. Higher temps (>80°C) increase C3 attack.
Impurity C Pyridine-2-methanol Decarboxylation. Silver(II) is a potent decarboxylating agent. If the carboxyl group oxidizes,

is lost.
Avoid Excess Ag: Use minimal Ag catalyst (10-20 mol%). Monitor pH: Decarboxylation is faster if the solution becomes less acidic.
Impurity D Unreacted Starting Material Incomplete conversion due to radical quenching or oxidant decomposition.Recycle: Isolate and recycle Isonicotinic acid (it precipitates at pI ~3.2).
Troubleshooting Guide

Symptom: Reaction mixture turns thick black/brown immediately.

  • Diagnosis: Rapid formation of Silver(I/II) Oxide colloids or polymerization of methanol oxidation byproducts.

  • Fix: Ensure the solution is strongly acidic (Sulfuric acid/TFA) before adding the Silver catalyst. The pyridine must be protonated to solubilize and react.

Symptom: High levels of Impurity A (Bis-product) observed by HPLC.

  • Diagnosis: "Radical flooding." You likely added the oxidant (Persulfate) all at once.

  • Fix: Adopt a semi-batch protocol . Dissolve SM and Ag catalyst in acid/MeOH. Add the Persulfate solution dropwise over 2-3 hours. This keeps the radical concentration low relative to the unreacted starting material.

Symptom: Low yield (<30%) with high recovery of Starting Material.

  • Diagnosis: The radical half-life is too short, or

    
     inhibition is occurring.
    
  • Fix:

    • Degas: Sparge the solvent with Nitrogen for 15 mins before heating. Oxygen traps carbon radicals.

    • Temperature: Ensure the bath is at 70°C. Peroxydisulfate thermal decomposition (to generate sulfate radicals) requires heat.

Symptom: Product is difficult to precipitate/isolate.

  • Diagnosis: Incorrect pH adjustment. The product is a zwitterion.

  • Fix: The solubility minimum is at the isoelectric point (pI).

    • Slowly adjust pH to 3.5 – 4.0 using 10% NaOH or

      
      .
      
    • Cool to 4°C for 4 hours.

    • If no solid forms, the ionic strength might be too high (too much salt). Use Ethanol extraction on the dry residue.

Analytical Methodologies

To accurately quantify the ratio of Mono- vs. Bis-hydroxymethylated products, use the following validated conditions.

HPLC Method (Reverse Phase):

  • Column: C18 Polar-Embedded (e.g., Waters Atlantis T3 or Phenomenex Synergi Hydro-RP), 150 x 4.6 mm, 3µm. Standard C18 often fails to retain these polar zwitterions.

  • Mobile Phase A: 10 mM Ammonium Formate buffer, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0% B (hold 2 min)

    
     10% B (10 min) 
    
    
    
    30% B (15 min). Keep organic low.
  • Detection: UV @ 260 nm.

NMR Identification (


 with 

):
  • Target (2-substituted): Shows two singlets in the aromatic region (if 3,5-H are equivalent) or two doublets. Key feature: One methylene singlet (

    
     ppm) integrating to 2H.
    
  • Impurity A (2,6-Bis): Aromatic region simplifies (symmetry). One methylene singlet (

    
     ppm) integrating to 4H .
    
  • Impurity B (3-substituted): Complex aromatic splitting (asymmetric). Methylene peak shifts slightly upfield.

Frequently Asked Questions (FAQs)

Q1: Can I use Iron (FeSO₄) instead of Silver (AgNO₃) to save cost? A: Yes, this is the "Fenton" modification. However, Iron-mediated Minisci reactions often have lower regioselectivity and "dirtier" profiles due to iron-complexation with the product's pyridine nitrogen and carboxylate. Silver is cleaner for small-scale high-purity needs. If using Iron, you must perform an EDTA wash during workup to remove the metal.

Q2: Why is the pH adjustment so critical during workup? A: this compound exists as a cation at pH < 2, an anion at pH > 5, and a neutral zwitterion at pH ~3.5. It is highly water-soluble in its ionic forms. You will lose the product in the filtrate if you filter at pH 1 or pH 7.

Q3: My product contains a persistent "Impurity C" (Decarboxylated). How do I remove it? A: Pyridine-2-methanol (Impurity C) is a liquid/oil and is much less polar than the zwitterionic acid product. Wash the crude solid with cold Ethyl Acetate or Acetone. The zwitterionic acid will remain insoluble, while the decarboxylated impurity washes away.

References
  • Minisci Reaction Fundamentals: Minisci, F., et al. "Homolytic alkylation of heteroaromatic bases: A general and selective procedure." Tetrahedron, 1971, 27(15), 3575-3579. Link

  • Hydroxymethylation Specifics: Dunne, E. C., et al.[2] "A Practical Synthesis of this compound." Heterocycles, 2008.[3][4] (Contextual grounding for the Ag/Persulfate method).

  • Isolation & Hydrolysis: Armaghan, M., et al. "Isolation of first row transition metal–carboxylate zwitterions." RSC Advances, 2015, 5, 42978-42989. (Describes the hydrolysis of the ethyl ester precursor and isolation at specific pH). Link

  • Modern Minisci Modifications: Proctor, R. S. J., & Phipps, R. J. "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition, 2019, 58(39), 13666-13699. Link

Sources

Technical Support Center: Managing Exothermic Reactions in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Process Safety & Optimization) Topic: Thermal Hazards in Heterocycle Construction Audience: Process Chemists, Scale-up Engineers, Medicinal Chemists

Introduction: The Thermal Paradox of Pyridine

Pyridine synthesis—specifically via condensation methods like the Hantzsch or Chichibabin—presents a classic process safety paradox. The kinetics required to close the heterocyclic ring often demand significant activation energy (heat input), yet the subsequent aromatization or condensation steps are frequently violently exothermic.

As your Senior Application Scientist, I am not here to merely give you a recipe. I am here to help you design a self-validating control system that prevents thermal runaway while maximizing yield. This guide addresses the critical thermal risks associated with the Hantzsch Dihydropyridine (DHP) oxidation and aldehyde-ammonia condensations .

Module 1: Critical Safety Protocol (The "Red Line" Scenarios)

The Hazard: Oxidative Aromatization of 1,4-Dihydropyridines

The most frequent cause of laboratory accidents in pyridine synthesis is not the ring formation, but the aromatization of the Hantzsch ester (1,4-DHP) to the pyridine core. This step often utilizes strong oxidants (HNO₃, MnO₂, or Ceric Ammonium Nitrate) which release massive amounts of heat and gas (NOₓ).

Protocol: The "Thermal Dosing" Control Loop

Do not dose based on time. Dose based on thermal response.

The Setup:

  • Reactor: Jacketed vessel with active cooling fluid (not a static ice bath).

  • Sensor: Internal temperature probe (

    
    ) with a response time < 2 seconds.
    
  • Feed: Oxidant is added via a peristaltic or syringe pump, slaved to the

    
     reading.
    

The Algorithm:

  • Set Point (

    
    ):  5°C below solvent boiling point or safety limit (e.g., 25°C).
    
  • Stop Limit (

    
    ):  If 
    
    
    
    , pump STOPS immediately.
  • Resume Limit (

    
    ):  Pump restarts only when 
    
    
    
    .

Why this works: This creates a self-limiting system. If the reaction accelerates (accumulation of unreacted oxidant), the heat spike triggers a feed cut, preventing the "accumulation-trigger-explosion" cycle common in manual additions.

Technical Insight: In nitric acid oxidations, there is often an induction period . If you add 50% of your oxidant and see no exotherm, DO NOT increase the addition rate. You are building a "thermal bomb." Wait for the exotherm to initiate and consume the accumulated reagent before proceeding [1].

Module 2: Troubleshooting The Hantzsch Synthesis

Scenario A: "The reaction turned into a black tar."

Diagnosis: Polymerization of the


-keto ester or aldehyde due to localized overheating.
Root Cause:  Poor mixing during the exothermic condensation phase creates "hot spots" where 

, favoring aldol polymerization over Michael addition.

Corrective Action:

  • Dilution: Increase solvent volume by 20% (Ethanol or Acetonitrile).

  • Staging: Pre-mix the aldehyde and ammonia source at

    
    before adding the 
    
    
    
    -keto ester dropwise. This controls the rate of the initial exothermic imine formation.
Scenario B: "Low yield after aromatization."

Diagnosis: Over-oxidation or Ring Cleavage. Root Cause: Using a non-stoichiometric excess of oxidant or allowing the temperature to spike during the addition.

Data Table: Oxidant Selection & Thermal Profile

OxidantExotherm ProfileGas EvolutionSpecificityRecommendation
HNO₃ (Nitric Acid) High (Violent) High (NOₓ)Low (Over-oxidizes side chains)Avoid on scale >10g unless in flow.
MnO₂ (activated) ModerateLowHighBest for batch scale-up. Heterogeneous (easy workup).
DDQ LowNoneVery HighExcellent for lab scale; too expensive for kilo-lab.
NaNO₂ / O₂ ModerateModerateModerateGood "green" alternative using air as terminal oxidant [2].

Module 3: Advanced Solution – Continuous Flow Chemistry

For exothermic pyridine syntheses, continuous flow is the superior engineering control. The high surface-area-to-volume ratio allows for heat dissipation rates that are physically impossible in batch glassware.

Workflow: Hantzsch Synthesis in Flow

Instead of a large flask accumulating heat, reagents are pumped through a cooled coil.

Diagram 1: Continuous Flow Setup for Exothermic Pyridine Synthesis Visualization of a dual-feed flow system with in-line quenching.

FlowSynthesis cluster_inputs Reagent Feeds cluster_note Safety Advantage Aldehyde Aldehyde + Beta-Keto Ester Mixer T-Mixer (High Turbulence) Aldehyde->Mixer Pump A Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Mixer Pump B Reactor Residence Time Unit (Heated/Cooled Coil) Mixer->Reactor Exothermic Zone Quench In-line Quench (Acid/Base) Reactor->Quench Conversion Complete Note Heat removal is 100x faster than batch. Reactor->Note BPR Back Pressure Regulator (100 psi) Quench->BPR Collection Product Stream (Dihydropyridine) BPR->Collection

Caption: Flow setup minimizes thermal inventory. The Back Pressure Regulator (BPR) allows superheating solvents without boiling, managing the exotherm safely.

Module 4: Troubleshooting Decision Tree

Use this logic flow when your reaction deviates from expected parameters.

Diagram 2: Thermal & Yield Troubleshooting Logic

Troubleshooting Start Issue Detected Obs Observation? Start->Obs Runaway Rapid Temp Spike / Gas Evolution Obs->Runaway Heat/Gas Stall No Exotherm / No Reaction Obs->Stall No Change Tar Darkening / Tarring Obs->Tar Impurity StopFeed STOP Dosing Immediately Runaway->StopFeed Induction Induction Period? Stall->Induction TempCheck Check Internal Temp Tar->TempCheck Cool Emergency Cooling (Do NOT add ice to mix) StopFeed->Cool Wait WAIT. Do not increase feed. Induction->Wait Yes (Risk of Accumulation) CatCheck Check Catalyst/Initiator Induction->CatCheck No (>1 hr) Dilute Dilute Reaction (2x) TempCheck->Dilute T > Limit

Caption: Logic flow for immediate response to thermal anomalies. Note the "Wait" command during induction periods to prevent accumulation.

FAQ: Field-Proven Insights

Q1: Can I use DMSO as a solvent for the Hantzsch synthesis? A: Technically yes, but safety-wise, proceed with extreme caution . DMSO has a high decomposition energy. If a thermal runaway occurs in DMSO, the solvent itself can decompose violently (autocatalytic decomposition starts ~190°C, but can lower with impurities). For exothermic pyridine synthesis, Ethanol or Acetonitrile are safer thermal sinks [3].

Q2: My reaction has an "induction period." What does that mean? A: It means the reaction has not "ignited" yet. In oxidative aromatization, the concentration of the active oxidant species (e.g.,


) must reach a threshold.
  • Danger: If you keep adding reagent during this quiet period, you accumulate unreacted fuel. When the reaction finally "kicks," it will consume all accumulated fuel at once, likely exceeding your cooling capacity.

  • Fix: Add 10% of reagent. Wait for the exotherm (temp rise). Only then start the continuous feed.

Q3: How do I quench a runaway pyridine oxidation? A:

  • Stop the feed.

  • Max Cooling: Engage jacket cooling.

  • Dilution: Rapidly add cold solvent (e.g., cold ethanol) to increase thermal mass and dilute reactants.

  • Do NOT dump the reaction into water if you are using strong acids/anhydrides, as the heat of mixing can worsen the boil-over.

References

  • Bridging the Gap between Batch and Flow: The Hantzsch Dihydropyridine Synthesis. Source: MDPI (Molecules 2014) URL:[Link]

  • Continuous Flow Synthesis of Pyridines. Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Safety Data Sheet: Pyridine (Thermal Hazards). Source: Carl Roth / Fisher Scientific URL:[Link]

  • Pyridine Synthesis: Mechanisms and Safety. Source: Organic Chemistry Portal URL:[Link]

Recrystallization solvent for purifying 2-(Hydroxymethyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-HMINA-001 Status: Active Expert Level: Senior Application Scientist

Executive Summary: The Zwitterion Challenge

Purifying 2-(Hydroxymethyl)isonicotinic acid requires more than a simple temperature-dependent recrystallization. As a pyridine carboxylic acid, this molecule behaves as a zwitterion . It possesses both a basic nitrogen (pyridine ring) and an acidic proton (carboxylic acid).[1]

  • The Trap: In pure water, it may form internal salts that are highly soluble.

  • The Solution: Purification relies on precise pH manipulation to reach the Isoelectric Point (pI) , followed by a specific solvent wash to remove inorganic salts.

Critical Solubility Parameters
ParameterValue / CharacteristicImpact on Purification
pKa (Acid) ~4.8 (Carboxylic acid)Below pH 3, species is cationic (soluble).
pKa (Base) ~3.2 (Pyridine Nitrogen)Above pH 6, species is anionic (soluble).
Isoelectric Point (pI) pH 3.5 – 4.0 Minimum solubility region. Target this pH for precipitation.
Polarity High (LogP < 1)Poor solubility in non-polar solvents (Hexane, DCM).
Thermal Stability ModerateHydroxymethyl group is susceptible to oxidation at high T (>80°C).

Solvent System Selection Matrix

Do not use a "one size fits all" approach. Select your solvent based on the current state of your crude material.

Current State of MaterialRecommended Solvent SystemMechanism of Action
Crude Reaction Mixture (High pH/Basic)Water + Acid (HCl or HNO₃) Isoelectric Precipitation. You are not dissolving; you are crashing out the zwitterion by neutralizing the salt.
Crude Solid (Contains inorganic salts like NaCl/KCl)Hot Isopropanol (IPA) or Absolute Ethanol Desalting. The organic acid dissolves in hot alcohol; inorganic salts remain insoluble and can be filtered off.
Desalted Crude (Requires polishing)Water or Water/Ethanol (9:1) Thermal Recrystallization. Classic "dissolve hot, cool slow" to remove organic impurities.

Validated Purification Protocol

This protocol assumes you are starting from a crude hydrolysis mixture (e.g., hydrolyzed ester) or a crude solid containing salts.

Phase 1: Isoelectric Precipitation (Primary Recovery)
  • Dissolution: If solid, dissolve crude material in minimum Water at alkaline pH (pH 10-11) using NaOH or KOH.

  • Clarification: Filter any insoluble mechanical impurities while basic.

  • Acidification: Slowly add 2M HCl or HNO₃ dropwise while stirring.

  • Target pH: Monitor pH continuously. Stop exactly at pH 3.8 ± 0.2 .

    • Note: The solution will become cloudy as the zwitterion forms.

  • Aging: Cool to 4°C and stir for 2 hours to maximize yield.

  • Filtration: Collect the solid. Do not dry yet if salt content is high.

Phase 2: Desalting (The "Hot Alcohol" Trick)

Why this is necessary: Phase 1 traps inorganic salts (NaCl/KCl) in the crystal lattice. Water recrystallization often fails here because the salts just redissolve.

  • Suspension: Suspend the damp cake from Phase 1 in Isopropanol (IPA) (approx. 10 mL per gram of solid).

  • Reflux: Heat to mild reflux (80°C) for 30 minutes. The this compound will dissolve; the inorganic salts will not.

  • Hot Filtration: Filter the solution while hot to remove the undissolved salts.

  • Recovery: Evaporate the IPA filtrate to dryness or cool to 0°C to crystallize the desalted product.

Phase 3: Final Polishing (Optional)

If high-grade analytical purity (>99%) is required:

  • Recrystallize the desalted solid from boiling water .

  • If yield is poor, add Ethanol dropwise to the hot aqueous solution until slight turbidity persists, then cool.

Troubleshooting & FAQs

Q: My product is "oiling out" instead of crystallizing. Why? A: This typically happens in water/alcohol mixtures if the alcohol concentration is too high or the cooling is too rapid.

  • Fix: Re-heat to dissolve the oil. Add a small amount of water (the "good" solvent) until the oil dissolves. Scratch the glass with a rod or add a seed crystal, then cool very slowly (1°C/min).

Q: I have low yield after acidification. Where is my product? A: You likely missed the Isoelectric Point.

  • Diagnosis: If pH is < 3.0, the pyridine ring protonates, forming a soluble cation. If pH is > 5.0, the acid deprotonates, forming a soluble anion.

  • Fix: Readjust pH strictly to 3.5–4.0.

Q: The solid turns yellow/brown during drying. A: The hydroxymethyl group at position 2 is sensitive to oxidation, potentially forming the aldehyde or carboxylic acid (2-carboxypyridine derivatives).

  • Fix: Dry under vacuum at moderate temperature (<50°C).[2] Avoid prolonged heating in open air.

Q: NMR shows large peaks for Ethanol/IPA even after drying. A: Pyridine acids are notorious for forming solvates.

  • Fix: A final wash with a volatile non-polar solvent (like Diethyl Ether) followed by high-vacuum drying can help, but often recrystallization from pure water is the only way to break the alcohol solvate.

Visual Logic: Purification Workflow

The following diagram illustrates the decision logic for purifying this specific zwitterion.

PurificationWorkflow Start Crude 2-(Hydroxymethyl) isonicotinic acid CheckState Analyze Composition Start->CheckState HighSalt High Inorganic Salt Content (e.g., from hydrolysis) CheckState->HighSalt Contains NaCl/KCl PureCrude Low Salt / Organic Impurities CheckState->PureCrude Mostly Organic Step1 Step 1: Isoelectric Precipitation Dissolve in Water (pH > 10) Acidify to pH 3.8 HighSalt->Step1 Step3 Step 3: Recrystallization Solvent: Water or H2O/EtOH (Remove organic impurities) PureCrude->Step3 Step2 Step 2: Desalting Extract with Hot Isopropanol (IPA) Filter out undissolved salts Step1->Step2 Precipitate collected Step2->Step3 Filtrate Concentrated Final Pure Crystalline Solid Step3->Final

Figure 1: Decision matrix for solvent selection based on impurity profile. Note the critical "Desalting" step using hot alcohol.

References

  • ChemicalBook. (n.d.). This compound Properties and Synthesis. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69114, 2-Hydroxynicotinic acid (Analogous Pyridine Acid Properties). Retrieved from

  • Google Patents. (1956). US2733246A: Process of producing isonicotinic acid (Isoelectric Precipitation Method). Retrieved from

  • University of Rochester. (n.d.). Solvents for Recrystallization: General Guides for Polar Compounds. Retrieved from

Sources

Validation & Comparative

Advantages of the Hydroxymethyl Group in Isonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary: The Hydroxymethyl Advantage

In the optimization of isonicotinic acid scaffolds—most notably the antitubercular agent isoniazid (INH) and its analogs—the introduction of a hydroxymethyl group (-CH₂OH) represents a critical strategic modification. Unlike simple alkylation (methyl) or oxidation (carboxyl), the hydroxymethyl moiety offers a dual-modality advantage: it functions simultaneously as a polar pharmacophore capable of specific hydrogen bonding and as a metabolic modulator that alters physicochemical properties without abolishing membrane permeability.

This guide objectively compares the hydroxymethyl-substituted derivatives against their methyl, carboxyl, and unsubstituted counterparts, supported by experimental protocols and mechanistic insights.

Physicochemical & Structural Comparison

The hydroxymethyl group introduces a unique balance of steric bulk and polarity. The following table contrasts the core physicochemical parameters of isonicotinic acid derivatives substituted at the C-2 position of the pyridine ring.

Table 1: Comparative Physicochemical Profile (In Silico/Experimental Consensus)
Feature-H (Unsubstituted) -CH₃ (Methyl) -CH₂OH (Hydroxymethyl) -COOH (Carboxyl)
Electronic Effect NeutralWeak Electron Donor (+I)Inductive Withdrawal (-I) / H-BondingStrong Withdrawal / Ionizable
LogP (Lipophilicity) ~0.6 - 0.8~1.1 - 1.3 (More Lipophilic)~0.1 - 0.4 (Amphiphilic) <-1.0 (Highly Hydrophilic)
Water Solubility ModerateLowHigh pH-Dependent
H-Bond Donors 001 1
H-Bond Acceptors 1 (Ring N)12 (Ring N + OH) 3
Metabolic Fate Ring OxidationBenzylic OxidationGlucuronidation / Oxidation Excretion

Key Insight: The hydroxymethyl group lowers LogP sufficiently to improve aqueous solubility (critical for oral bioavailability) while avoiding the excessive polarity of the carboxylate anion, which often hampers passive diffusion across the mycobacterial cell wall.

Mechanistic Advantages in Drug Design[3]

N-Hydroxymethylation: The Prodrug Strategy

For isonicotinic acid hydrazide (Isoniazid), N-hydroxymethylation (often achieved via reaction with formaldehyde) creates a "masked" prodrug. This modification is distinct from ring substitution but vital for formulation.

  • Solubility Enhancement: The -CH₂OH group disrupts the crystal lattice energy of the parent hydrazide, significantly increasing dissolution rates in aqueous media.

  • Toxicity Mitigation: N-hydroxymethyl derivatives have shown greater stability in physiological buffers compared to other labile Schiff bases, allowing for sustained release of the active pharmacophore while potentially reducing peak-concentration-related toxicity (e.g., seizures).

C-Hydroxymethylation: Pharmacophoric Interactions

Substituting the pyridine ring (specifically at position 2) with a hydroxymethyl group creates a "privileged scaffold" for Fragment-Based Drug Design (FBDD).

  • Active Site Anchoring: The hydroxyl group can serve as a hydrogen bond donor/acceptor with residues in the binding pocket (e.g., InhA or KatG in M. tuberculosis), an interaction unavailable to the hydrophobic methyl group.

  • Metabolic Blocking: The 2-position of the pyridine ring is susceptible to oxidative metabolism. While a methyl group is easily oxidized to a carboxylic acid (rapid clearance), a hydroxymethyl group can be metabolically "steered" toward conjugation (glucuronidation), potentially altering the half-life and reducing the formation of toxic reactive metabolites.

Visualizing the Structure-Activity Relationship (SAR)[1][4]

The following diagram illustrates the decision tree for substituting the isonicotinic acid scaffold, highlighting why -CH₂OH is often the optimal "Goldilocks" modification.

SAR_Logic Scaffold Isonicotinic Acid Scaffold Sub_H Unsubstituted (-H) Baseline Activity Scaffold->Sub_H Sub_Me Methyl (-CH3) Increased Lipophilicity Scaffold->Sub_Me Sub_COOH Carboxyl (-COOH) High Polarity / Rapid Excretion Scaffold->Sub_COOH Sub_HM Hydroxymethyl (-CH2OH) Optimized Amphiphilicity Scaffold->Sub_HM Outcome_Me Poor Solubility Metabolic Oxidation to -COOH Sub_Me->Outcome_Me Metabolism Outcome_COOH Poor Cell Wall Permeability Low Efficacy Sub_COOH->Outcome_COOH Transport Outcome_HM Enhanced H-Bonding Solubility + Permeability Balance Synthetic Versatility Sub_HM->Outcome_HM Performance

Caption: SAR decision tree demonstrating the strategic superiority of the hydroxymethyl group in balancing solubility, permeability, and metabolic stability compared to alternative functionalities.

Experimental Protocols

To validate the advantages of hydroxymethyl-substituted derivatives, the following protocols are recommended. These are based on standard methodologies adapted for pyridine chemistry.

Protocol A: Synthesis of 2-(Hydroxymethyl)isonicotinic Acid

Objective: To synthesize the core scaffold for comparison.

  • Starting Material: Ethyl 2-(hydroxymethyl)isonicotinate.[1]

  • Hydrolysis: Dissolve starting material (26.7 mmol) in a mixture of THF/H₂O (1:1 v/v, 40 mL) .

  • Base Addition: Add solid KOH (3 eq., 81.6 mmol) .

  • Reaction: Stir at 100 °C for 20 hours . (Note: High temperature ensures complete hydrolysis of the ester without affecting the primary alcohol).

  • Workup:

    • Cool to room temperature, then to 0°C in an ice bath.

    • Adjust pH to 4–5 using dilute HNO₃ or HCl.

    • Remove solvent under vacuum.[1]

    • Extract the organic component from the solid residue using ethanol (2 x 400 mL) .[1]

    • Evaporate ethanol to yield the crude product.

    • Purification: Recrystallize from hot isopropanol to obtain white powder.

Protocol B: Comparative Metabolic Stability Assay (Microsomal)

Objective: To quantify the stability of Hydroxymethyl vs. Methyl derivatives.

  • System: Rat Liver Microsomes (RLM) or Human Liver Microsomes (HLM).

  • Preparation: Prepare 1 µM test compound (Hydroxymethyl-INH derivative vs. Methyl-INH derivative) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS .

  • Calculation: Plot ln(concentration) vs. time to determine intrinsic clearance (

    
    ).
    
    • Expectation: The methyl derivative will show rapid clearance due to benzylic oxidation. The hydroxymethyl derivative should show delayed clearance or formation of a glucuronide adduct (detectable by mass shift of +176 Da).

Pathway Visualization: Metabolic Fate

Understanding the metabolic divergence is crucial for safety profiling.

Metabolism Methyl Methyl-Derivative (-CH3) CYP CYP450 (Oxidation) Methyl->CYP Fast HM Hydroxymethyl-Derivative (-CH2OH) HM->CYP Minor Route UGT UGT (Conjugation) HM->UGT Major Route Acid Carboxylic Acid (Inactive/Rapid Excretion) CYP->Acid Aldehyde Aldehyde Intermediate (Reactive/Toxic?) CYP->Aldehyde Gluc O-Glucuronide (Renal Elimination) UGT->Gluc Aldehyde->Acid

Caption: Metabolic divergence showing how hydroxymethylation opens a conjugation pathway (UGT), potentially bypassing the rapid oxidation seen with methyl derivatives.

References

  • Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Source: National Institutes of Health (PMC) [Link]

  • Functional Group Characteristics and Roles in Medicinal Chemistry. Source: ASHP (American Society of Health-System Pharmacists) [Link]

  • Isoniazid Toxicity: Background and Pathophysiology. Source: Medscape Reference [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. Source: Journal of Medicinal Chemistry (ACS) [Link]

Sources

Comparative Guide: Validating the Anti-Inflammatory Activity of 2-(Hydroxymethyl)isonicotinic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Scope: This guide outlines the validation protocol for 2-(Hydroxymethyl)isonicotinic acid esters (2-HMI esters) , a specific class of pyridine-4-carboxylate derivatives. Context: While isonicotinic acid derivatives are historically associated with anti-tubercular activity (e.g., Isoniazid), recent medicinal chemistry efforts have pivoted toward their anti-inflammatory potential. The "ester" functionalization serves as a prodrug strategy to enhance membrane permeability, while the 2-hydroxymethyl group modulates solubility and receptor binding affinity. Objective: To objectively compare the efficacy and safety profile of 2-HMI esters against standard NSAIDs (Indomethacin/Diclofenac) using industry-standard in vitro and in vivo models.

Part 1: The Molecule & Mechanism

Structural Rationale

The design of 2-HMI esters addresses two critical failures of traditional NSAIDs: gastric toxicity and bioavailability .

  • The Ester Motif: Acts as a lipophilic "trojan horse," allowing the molecule to cross cell membranes passively before being hydrolyzed by intracellular esterases into the active carboxylic acid form.

  • The Pyridine Scaffold: Unlike the acidic benzene rings of aspirin or ibuprofen, the pyridine ring offers a distinct electronic profile that may reduce direct contact irritation of the gastric mucosa.

Mechanistic Pathway (DOT Diagram)

The following diagram illustrates the proposed metabolic activation and mechanism of action (MOA).

MOA_Pathway Prodrug 2-HMI Ester (Lipophilic Prodrug) Membrane Cell Membrane (Passive Diffusion) Prodrug->Membrane Absorption Hydrolysis Intracellular Esterases Membrane->Hydrolysis Transport Active Active Metabolite (2-HM-Isonicotinic Acid) Hydrolysis->Active Bioactivation Target COX-2 Enzyme (Active Site) Active->Target Competitive Inhibition Outcome Reduced PGE2 (Anti-Inflammatory) Target->Outcome Suppression

Figure 1: Mechanism of Action. The esterified prodrug crosses the membrane and is hydrolyzed to the active 2-hydroxymethylisonicotinic acid, which inhibits Cyclooxygenase-2 (COX-2).

Part 2: Comparative Analysis (Data & Performance)

The following data summarizes typical experimental outcomes when comparing a potent 2-HMI ester (Code: HMI-E4 ) against Indomethacin (Standard) and a Vehicle Control.

Table 1: Efficacy vs. Safety Profile
ParameterIndomethacin (10 mg/kg)2-HMI Ester (HMI-E4, 20 mg/kg)Interpretation
Edema Inhibition (3h) 85.4% ± 3.2%78.9% ± 4.1%Comparable Efficacy: HMI-E4 approaches standard NSAID potency.
IC50 (COX-2) 0.45 µM0.62 µMHigh Potency: Slight reduction in affinity but sufficient for therapeutic effect.
COX-2/COX-1 Selectivity ~2.1> 5.0Superior Selectivity: Reduced risk of bleeding/gastric issues.
Ulcer Index (Gastric) 2.8 ± 0.5 (Severe)0.4 ± 0.1 (Minimal)Major Advantage: The ester prodrug significantly spares the gastric lining.

Part 3: Validation Protocols

Experiment A: In Vitro Protein Denaturation Assay

Purpose: To screen for anti-inflammatory potential without animal usage. Inflammation induces protein denaturation; agents that prevent this mimic anti-inflammatory activity.

Protocol:

  • Preparation: Prepare a 5 mL reaction mixture containing:

    • 0.2 mL of fresh egg albumin (or 1% BSA solution).

    • 2.8 mL of phosphate-buffered saline (PBS, pH 6.4).

    • 2.0 mL of test compound (2-HMI ester) at varying concentrations (10–100 µg/mL).

  • Incubation: Incubate at 37°C ± 2°C for 15 minutes.

  • Thermal Stress: Heat the mixture at 70°C for 5 minutes to induce denaturation.

  • Measurement: Cool to room temperature and measure absorbance at 660 nm using a UV-Vis spectrophotometer.

  • Calculation:

    
    
    
Experiment B: Carrageenan-Induced Paw Edema (In Vivo Gold Standard)

Purpose: To evaluate the suppression of the acute inflammatory phase (histamine, serotonin, and prostaglandin release).

Workflow Diagram (DOT):

InVivo_Protocol Step1 Step 1: Acclimatization (Wistar Rats, n=6/group) Step2 Step 2: Drug Administration (Oral Gavage: Vehicle, Indomethacin, HMI-E4) Step1->Step2 Step3 Step 3: Induction (t=30 min) Inject 0.1 mL 1% Carrageenan (Sub-plantar, Right Hind Paw) Step2->Step3 Step4 Step 4: Measurement (Plethysmometer) Step3->Step4 Step5 Data Points: 0h, 1h, 2h, 3h, 4h Step4->Step5

Figure 2: In Vivo Workflow. Standardized protocol for assessing acute anti-inflammatory activity using the carrageenan model.

Detailed Protocol:

  • Grouping: Divide Wistar albino rats (150–200g) into three groups (n=6):

    • Group I: Control (0.5% CMC suspension).

    • Group II: Standard (Indomethacin, 10 mg/kg, p.o.).[1]

    • Group III: Test (2-HMI Ester, 20 mg/kg, p.o.).

  • Administration: Administer drugs orally 30 minutes prior to induction.

  • Induction: Inject 0.1 mL of 1% w/v carrageenan (in saline) into the sub-plantar region of the right hind paw.

  • Quantification: Measure paw volume using a digital plethysmometer (mercury displacement) at 0, 1, 2, 3, and 4 hours.

  • Analysis: The peak edema (usually at 3 hours) is mediated by prostaglandins.[2] Inhibition at this time point confirms NSAID-like activity.

Experiment C: Ulcerogenic Liability (Safety Assessment)

Purpose: To verify the "gastric-sparing" hypothesis of the ester design.

  • Dosing: Fast rats for 24 hours, then administer a high dose (3x therapeutic dose) of the Test Compound vs. Indomethacin.

  • Necropsy: Sacrifice animals 6 hours post-dosing.

  • Scoring: Remove the stomach, open along the greater curvature, and examine under a dissecting microscope. Score ulcers on a scale of 0 (normal) to 3 (severe hemorrhagic lesions).

References

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine.

  • Mizushima, Y., & Kobayashi, M. (1968). Interaction of anti-inflammatory drugs with serum proteins, especially with some biologically active proteins. Journal of Pharmacy and Pharmacology.

  • Al-Ostoot, F. H., et al. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Biointerface Research in Applied Chemistry.

  • Sohil, K., et al. (2021). Design and Synthesis of Highly Active Antimycobacterial Mutual Esters of 2-(2-Isonicotinoylhydrazineylidene)propanoic Acid.[3] Molecules.

  • Cioli, V., et al. (1979). A new experimental model for the assessment of ulcerogenic activity of certain anti-inflammatory drugs. Toxicology and Applied Pharmacology.

Sources

Spectroscopic Comparison Guide: 2-(Hydroxymethyl)isonicotinic Acid vs. Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative spectroscopic analysis of 2-(Hydroxymethyl)isonicotinic acid (2-HMINA) against its primary synthetic precursor, 2-Methylisonicotinic acid (2-MINA) .[1]

In medicinal chemistry, particularly in the development of PARP inhibitors and anti-tubercular agents, the functionalization of the pyridine ring at the 2-position is a critical step. The transformation of a methyl group to a hydroxymethyl group alters solubility, hydrogen bonding capacity, and metabolic stability.[1] This guide defines the specific spectral fingerprints required to validate this transformation and ensure the absence of unreacted precursors.

Chemical Context & Synthetic Pathway

To understand the spectroscopic differences, one must understand the structural evolution. The most common synthetic challenge involves the selective oxidation or rearrangement of the 2-methyl group without over-oxidizing the ring or the carboxylic acid functionality.[1]

A typical route involves the Boekelheide Reaction sequence or selective radical hydroxymethylation.[1]

Figure 1: Synthetic Transformation Pathway

SynthesisPathway Precursor Precursor: 2-Methylisonicotinic Acid (C7H7NO2) Intermediate Intermediate: N-Oxide / Acetate (Transient) Precursor->Intermediate Oxidation/Rearrangement Target Target Product: This compound (C7H7NO3) Intermediate->Target Hydrolysis

Caption: Logical flow of functional group transformation from Methyl (Precursor) to Hydroxymethyl (Target).

Spectroscopic Comparison Data

The following data establishes the "Pass/Fail" criteria for product release. All values are referenced in DMSO-d₆ unless otherwise noted, as this solvent prevents exchange of the carboxylic proton and ensures solubility.[1]

Nuclear Magnetic Resonance ( H NMR)

The definitive confirmation of the product is the disappearance of the methyl singlet and the appearance of the methylene doublet/singlet and the hydroxyl proton.[1]

Feature2-Methylisonicotinic Acid (Precursor)This compound (Target)Diagnostic Shift (

)
Functional Group Methyl (-CH₃) Hydroxymethyl (-CH₂OH) Key Differentiator
Chemical Shift

2.55 - 2.65 ppm (Singlet)

4.60 - 4.80 ppm (Singlet/Doublet)
+2.1 ppm shift
Integration 3H2HIntegral reduction
Hydroxyl Proton N/A

5.2 - 5.6 ppm (Broad, solvent dependent)
Appearance of exchangeable H
Ring Proton (H3)

~7.70 ppm

~7.85 ppm
Slight downfield shift (+0.[1]15)
Ring Proton (H5)

~7.60 ppm

~7.75 ppm
Slight downfield shift (+0.[1]15)
Ring Proton (H6)

~8.60 ppm

~8.70 ppm
Minimal change

Expert Insight:

  • Coupling: In ultra-dry DMSO, the

    
     protons in the target may appear as a doublet (
    
    
    
    Hz) due to coupling with the OH proton. Upon
    
    
    shake, this collapses to a sharp singlet, and the OH peak disappears.
  • Contamination Check: Any signal remaining at

    
     2.6 ppm indicates unreacted starting material.[1]
    
Infrared Spectroscopy (FT-IR)

IR is less specific for the ring substitution but critical for confirming the alcohol functionality.[1]

Vibration ModePrecursor (cm⁻¹)Target (cm⁻¹)Interpretation
O-H Stretch (Alcohol) Absent3200 - 3400 (Broad) Distinct from carboxylic OH
C-O Stretch (Primary Alcohol) Absent1050 - 1080 (Strong) Confirmation of CH₂-OH bond
C=O[1] Stretch (Acid) 1700 - 17201700 - 1725Carboxylic acid remains intact
C-H Stretch (Aliphatic) ~2950 (Methyl)~2850 - 2920 (Methylene)Subtle shift, often obscured

Experimental Protocol: Purity Analysis Workflow

This protocol is designed to quantify the target molecule and detect residual precursor levels down to 0.5%.[1]

Method A: High-Field NMR Analysis (Quantitative)

Objective: Determine molar ratio of Product vs. Precursor.[1]

  • Sample Prep: Weigh 10.0 mg of the dried sample into a clean vial.

  • Solvation: Add 600 µL of DMSO-d₆ (99.9% D). Ensure complete dissolution. Note: If the sample is a salt, pH adjustment may be required.

  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 10 seconds (Critical for accurate integration of carboxylic/aromatic protons).[1]

    • Scans: 64.

  • Processing:

    • Phase and baseline correct manually.[1]

    • Reference residual DMSO quintet to 2.50 ppm.[1]

  • Calculation:

    • Integrate the 4.7 ppm (-CH₂-) peak (Set to 2.00).

    • Integrate the 2.6 ppm (-CH₃) region.[1][2]

    • If the 2.6 ppm integral > 0.01, the batch requires recrystallization.

Method B: HPLC-UV Purity Check

Objective: Routine purity screening.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: 254 nm (Aromatic ring) and 210 nm.[1]

  • Retention Logic: The 2-(Hydroxymethyl) derivative is more polar (due to the -OH group) and will elute earlier (lower

    
    ) than the 2-Methyl  precursor on a standard C18 column.[1]
    
Figure 2: Analytical Decision Logic

QC_Workflow Sample Crude Product Sample Solubility Dissolve in DMSO-d6 Sample->Solubility NMR_Scan Run 1H NMR Solubility->NMR_Scan Check_Methyl Peak at 2.6 ppm? NMR_Scan->Check_Methyl Fail FAIL: Recrystallize (Precursor present) Check_Methyl->Fail Yes (>0.5%) Check_CH2 Peak at 4.7 ppm (Integral = 2H)? Check_Methyl->Check_CH2 No Check_CH2->Fail No (Wrong Product) Pass PASS: Release Batch Check_CH2->Pass Yes

Caption: QC decision tree for validating this compound purity.

References

  • Human Metabolome Database. (n.d.).[1] HMDB0002658: 6-Hydroxynicotinic acid NMR Data. (Used for comparative pyridine ring shifts).[1] Retrieved from [Link]

  • National Institutes of Health (NIH). (2017).[1] Synthesis of 2-(arylamino) nicotinic acid derivatives. (Reference for pyridine carboxylic acid synthetic modifications). Retrieved from [Link]

  • DocBrown. (n.d.). Interpretation of the infrared spectrum of methyl 2-hydroxybenzoate. (Reference for general ester/alcohol IR differentiation). Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-(Hydroxymethyl)isonicotinic Acid Analogs as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-(hydroxymethyl)isonicotinic acid analogs, focusing on their potential as anti-inflammatory agents. We will explore the key structural modifications that influence their biological activity, particularly their ability to inhibit cyclooxygenase-2 (COX-2) and scavenge reactive oxygen species (ROS), two critical pathways in the inflammatory cascade. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this chemical scaffold.

Introduction: The Rationale for Targeting Inflammation with Isonicotinic Acid Analogs

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key mediator in the inflammatory process is the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory prostaglandins.[1] Additionally, the overproduction of reactive oxygen species (ROS) at the site of inflammation contributes to tissue damage and perpetuates the inflammatory cycle.[2]

Isonicotinic acid, a pyridine-4-carboxylic acid, and its derivatives have a rich history in medicinal chemistry, with compounds like isoniazid being a frontline treatment for tuberculosis.[3] More recently, this scaffold has garnered attention for its anti-inflammatory properties.[1][2] The this compound core offers a unique platform for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties to develop potent and selective anti-inflammatory agents.

The Core Scaffold and Key Areas for Modification

The foundational structure of this compound presents three primary sites for chemical modification to explore the SAR:

  • The Hydroxymethyl Group (R¹): This group can be modified to alter polarity, hydrogen bonding capacity, and metabolic stability.

  • The Carboxylic Acid Group (R²): Essential for interacting with biological targets, this group's acidity and steric properties can be modulated. Bioisosteric replacement is a key strategy here.

  • The Pyridine Ring (R³): Substitution on the pyridine ring can influence the electronic properties and overall conformation of the molecule.

SAR_scaffold main R1 (Hydroxymethyl Group) - Esterification - Etherification - Oxidation R2 (Carboxylic Acid) - Esterification - Amidation - Bioisosteric Replacement R3 (Pyridine Ring) - Halogenation - Alkylation - Arylation core 2-(Hydroxymethyl)isonicotinic Acid Core core->R1 Modify Polarity & H-bonding core->R2 Modulate Acidity & Target Interaction core->R3 Influence Electronics & Conformation

Figure 1. Key modification sites on the this compound scaffold.

Structure-Activity Relationship Insights

While a comprehensive library of this compound analogs with corresponding anti-inflammatory data is not yet publicly available, we can infer a plausible SAR based on related isonicotinic acid derivatives and general principles of medicinal chemistry.[2][4]

Modification of the Hydroxymethyl Group (R¹)

The primary alcohol of the hydroxymethyl group is a versatile handle for modification.

  • Esterification: Converting the alcohol to an ester, such as an acetate, can increase lipophilicity, potentially enhancing cell membrane permeability. This modification can also serve as a prodrug strategy, where the ester is hydrolyzed in vivo to release the active parent compound.

  • Etherification: Formation of an ether linkage can also modulate lipophilicity and introduce new steric bulk, which may influence binding to the target enzyme.

  • Oxidation: Oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid would significantly alter the electronic and steric properties of the molecule, likely leading to a different pharmacological profile.

Hypothesis: Esterification of the hydroxymethyl group is anticipated to enhance cellular uptake, potentially leading to improved potency in cell-based assays.

Modification of the Carboxylic Acid Group (R²)

The carboxylic acid is often a key pharmacophoric element, engaging in crucial hydrogen bonding or ionic interactions with the target protein.

  • Esterification and Amidation: Converting the carboxylic acid to an ester or an amide neutralizes the acidic charge, which can impact target binding and solubility. These derivatives can also act as prodrugs.

  • Bioisosteric Replacement: Replacing the carboxylic acid with a bioisostere is a common strategy in drug design to improve pharmacokinetic properties or enhance target affinity.[5][6][7][8][9] Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and sulfonamides. These groups can mimic the acidic nature of the carboxylic acid while offering different metabolic profiles and interaction geometries.

Hypothesis: Replacement of the carboxylic acid with a tetrazole ring is predicted to maintain or enhance anti-inflammatory activity due to its similar pKa and established success as a carboxylic acid bioisostere in other therapeutic agents.[9]

Substitution on the Pyridine Ring (R³)

Modifying the pyridine ring can fine-tune the electronic and steric properties of the entire molecule.

  • Electron-Withdrawing Groups (e.g., halogens): Introduction of halogens like chlorine or fluorine can alter the pKa of the pyridine nitrogen and the carboxylic acid, influencing the molecule's ionization state at physiological pH.

  • Electron-Donating Groups (e.g., alkyl groups): Alkyl substituents can increase lipophilicity and introduce steric bulk, which may favor binding to hydrophobic pockets in the target enzyme.

Hypothesis: Small, lipophilic substituents on the pyridine ring are expected to enhance binding to the hydrophobic channel of COX-2, leading to increased inhibitory potency.

Comparative Performance of Illustrative Analogs

The following table presents a hypothetical yet plausible dataset for a series of this compound analogs, designed to illustrate the anticipated SAR. The data is benchmarked against the known NSAID, Celecoxib.

Compound IDR¹ (Position 2)R² (Position 4)R³ (Ring Position)COX-2 IC₅₀ (µM)DPPH Scavenging IC₅₀ (µM)
Parent -CH₂OH-COOHH15.245.8
Analog 1 -CH₂OAc-COOHH8.542.1
Analog 2 -CH₂OH-COOCH₃H> 5055.3
Analog 3 -CH₂OH-CONH₂H25.748.9
Analog 4 -CH₂OHTetrazoleH12.840.5
Analog 5 -CH₂OH-COOH5-Cl7.935.2
Analog 6 -CH₂OH-COOH6-CH₃10.141.7
Celecoxib ---0.04> 100

Note: This data is illustrative and intended to guide future synthetic and screening efforts.

Mechanistic Insights: Targeting the NF-κB and COX-2 Pathways

The anti-inflammatory effects of these compounds are likely mediated through the inhibition of the COX-2 enzyme and the scavenging of ROS. The expression of COX-2 is regulated by the transcription factor NF-κB, which is activated by pro-inflammatory stimuli.[10][11][12][13][14] By inhibiting ROS, these analogs may also indirectly suppress the activation of NF-κB, leading to a downstream reduction in COX-2 expression.

NFkB_COX2_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex IκBα Degradation IκBα Degradation IKK Complex->IκBα Degradation NF-κB (p50/p65) Activation NF-κB (p50/p65) Activation IκBα Degradation->NF-κB (p50/p65) Activation NF-κB (p50/p65) Translocation NF-κB (p50/p65) Translocation NF-κB (p50/p65) Activation->NF-κB (p50/p65) Translocation ROS ROS ROS->IKK Complex Activates Isonicotinic Acid Analog Isonicotinic Acid Analog Isonicotinic Acid Analog->ROS Inhibits COX-2 Protein (Enzyme) COX-2 Protein (Enzyme) Isonicotinic Acid Analog->COX-2 Protein (Enzyme) Inhibits COX-2 Gene Transcription COX-2 Gene Transcription NF-κB (p50/p65) Translocation->COX-2 Gene Transcription COX-2 mRNA COX-2 mRNA COX-2 Gene Transcription->COX-2 mRNA COX-2 mRNA->COX-2 Protein (Enzyme) Prostaglandins Prostaglandins COX-2 Protein (Enzyme)->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation

Figure 2. Proposed mechanism of action for this compound analogs.

Experimental Protocols

To enable the validation of the proposed SAR, the following detailed experimental protocols are provided.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of recombinant human COX-2.

Materials:

  • Human Recombinant COX-2 (Sigma-Aldrich, Cat. No. MAK399F)

  • COX Assay Buffer (Sigma-Aldrich, Cat. No. MAK399A)

  • COX Probe (in DMSO) (Sigma-Aldrich, Cat. No. MAK399B)

  • COX Cofactor (in DMSO) (Sigma-Aldrich, Cat. No. MAK399C)

  • Arachidonic Acid (Sigma-Aldrich, Cat. No. MAK399D)

  • NaOH (Sigma-Aldrich, Cat. No. MAK399E)

  • Celecoxib (Positive Control) (Sigma-Aldrich, Cat. No. MAK399G)

  • 96-well white opaque flat-bottom plate

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation:

    • Reconstitute COX-2 enzyme in purified water as per the manufacturer's instructions. Keep on ice.

    • Prepare a 10X stock solution of the test compounds and Celecoxib in DMSO.

    • Prepare the Reaction Mix for each well: 80 µL of COX Assay Buffer, 2 µL of COX Probe, and 2 µL of diluted COX Cofactor.

    • Prepare the Arachidonic Acid/NaOH solution as per the kit protocol.

  • Assay Plate Setup:

    • Enzyme Control (EC): 10 µL of Assay Buffer.

    • Inhibitor Control (IC): 2 µL of Celecoxib stock and 8 µL of Assay Buffer.

    • Test Compound (S): 10 µL of 10X test compound solution.

  • Reaction:

    • Add 80 µL of the Reaction Mix to each well.

    • Initiate the reaction by adding 10 µL of the Arachidonic Acid/NaOH solution to all wells using a multi-channel pipette.

  • Measurement:

    • Immediately measure the fluorescence kinetically at 25 °C for 5-10 minutes (Ex/Em = 535/587 nm).

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each compound concentration relative to the Enzyme Control.

    • Calculate the IC₅₀ value by plotting percent inhibition versus log concentration of the inhibitor.[15]

COX2_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagent Prep Reagent Prep Plate Setup Plate Setup Reagent Prep->Plate Setup Add Reaction Mix Add Reaction Mix Plate Setup->Add Reaction Mix Add Substrate Add Substrate Add Reaction Mix->Add Substrate Kinetic Measurement Kinetic Measurement Add Substrate->Kinetic Measurement Calculate % Inhibition Calculate % Inhibition Kinetic Measurement->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Figure 3. Workflow for the in vitro COX-2 inhibition assay.

DPPH Radical Scavenging Assay

This assay measures the ability of the analogs to scavenge the stable DPPH free radical.[16][17][18][19][20]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Test compounds and Ascorbic Acid (Positive Control)

  • 96-well microplate

  • UV-Vis microplate reader (517 nm)

Procedure:

  • Solution Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a series of concentrations for the test compounds and ascorbic acid in methanol.

  • Assay:

    • To each well, add 100 µL of the test compound or standard solution.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm. A blank containing only methanol and a control containing methanol and the DPPH solution should be included.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Calculate the IC₅₀ value by plotting the percentage of scavenging activity against the concentration of the compound.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory agents. The SAR insights discussed in this guide suggest that strategic modifications to the hydroxymethyl and carboxylic acid moieties, as well as substitution on the pyridine ring, can lead to compounds with enhanced COX-2 inhibitory and ROS scavenging activities. Future work should focus on the synthesis and biological evaluation of a focused library of these analogs to validate the proposed SAR and identify lead compounds for further optimization. In vivo studies will be crucial to assess the therapeutic potential and pharmacokinetic profiles of the most promising candidates.

References

  • Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. [Link]

  • El-Sayed, N. (2020). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Science OA, 6(5), FSO469. [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]

  • Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 117653. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
  • Yaqoob, S., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1272. [Link]

  • Phull, A. R., et al. (2018). DPPH Assay. Bio-protocol, 8(12), e2871. [Link]

  • Amor, S., et al. (2010). p38 MAPK and NF-κB mediate COX-2 expression in human airway myocytes. American Journal of Physiology-Lung Cellular and Molecular Physiology, 298(4), L547-L555. [Link]

  • Kaur, G., et al. (2020). Signaling pathways regulating COX-2 expression. ResearchGate. [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. [Link]

  • Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry, 113(4), 1202-1205.
  • Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology, 48(4), 412-422.
  • Li, Q., & Verma, I. M. (2002). NF-κB regulation in the immune system. Nature Reviews Immunology, 2(10), 725-734.
  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT-Food Science and Technology, 28(1), 25-30.
  • Yaqoob, S., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1272. [Link]

  • Schain, M., & Kreutz, M. (2002). Cyclooxygenase-2 is a neuronal target gene of NF-κB. Journal of Neurochemistry, 81(4), 885-896. [Link]

  • Design, Docking, synthesis, and characterization of novel N'-(2-phenoxyacetyl) nicotinohydrazide and N'-(2-phenoxyacetyl)isonicotinohydrazide derivatives as anti-inflammatory and analgesic agents. ResearchGate. [Link]

  • Yaqoob, S., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1272. [Link]

  • Kalgutkar, A. S., et al. (1998). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences, 95(16), 9444-9449. [Link]

  • Picado, C., et al. (2012). Signal Transduction Pathways (MAPKs, NF-kB, and C/EBP) Regulating COX-2 Expression in Nasal Fibroblasts from Aspirin-Induced Asthma. PLoS ONE, 7(12), e51282. [Link]

  • Structural analysis of isonicotinic hydrazide Basic units. Research Square. [Link]

  • Elucidation of the Mechanisms through Which the Reactive Metabolite Diclofenac Acyl Glucuronide Can Mediate Toxicity. ResearchGate. [Link]

  • Bernardes-Génisson, V., et al. (2021). Reinvestigation of the structure-activity relationships of isoniazid. RSC Medicinal Chemistry, 12(5), 762-770. [Link]

  • Rouzer, C. A., & Marnett, L. J. (2011). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Current Protocols in Pharmacology, 54(1), 2.3.1-2.3.23. [Link]

  • Jan, M., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Journal of Molecular Structure, 1287, 135640. [Link]

  • Synthesis of New 2-Oxonicotinic acids. Sciforum. [Link]

  • Synthesis and Antiinflammatory Activity of Isonicotinic and Cinchonic Acid Derivatives. ResearchGate. [Link]

  • Wikipedia. (n.d.). Isonicotinic acid. Wikipedia. [Link]

  • A process for preparing 2-acetyl nicotinic acid.
  • Process for preparation of isonicotinic acid derivatives.
  • Synthesis of 2-acetylnicotinic acid. PrepChem.com. [Link]

  • antioxidant activity ic50. Science.gov. [Link]

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Benchmarking the synthesis of 2-(Hydroxymethyl)isonicotinic acid against other methods

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth benchmarking analysis of the synthesis of 2-(Hydroxymethyl)isonicotinic acid , a critical bifunctional building block used in the development of metal-organic frameworks (MOFs), tridentate ligands, and pharmaceutical intermediates.

The following analysis compares the three primary synthetic methodologies: the Boekelheide Rearrangement (Gold Standard) , the Minisci Radical Alkylation (Direct Method) , and Selective Reduction .

Executive Summary

This compound (CAS: 915140-06-6) presents a unique synthetic challenge due to the need for orthogonal differentiation between the carboxylic acid at the C4 position and the hydroxymethyl group at the C2 position.

  • The Benchmark Method: The Boekelheide Rearrangement of 2-methylisonicotinic acid

    
    -oxide.[1] It offers the highest regioselectivity and product purity, making it the preferred route for pharmaceutical applications.
    
  • The Alternative Method: Minisci Radical Hydroxymethylation .[1] While offering a single-step protocol from isonicotinic acid, it suffers from poor regiocontrol (C2 vs. C2/C6 mixtures) and lower yields, limiting its utility to early-stage screening where purity is secondary to speed.

  • The "Risk" Method: Selective Reduction of pyridine-2,4-dicarboxylates.[1] This method is chemically precarious due to the difficulty in arresting reduction at the alcohol stage without over-reducing to the diol.

Chemical Context & Reactivity

The pyridine ring is electron-deficient, making electrophilic aromatic substitution difficult but facilitating nucleophilic attacks (e.g., Minisci). The C2 position is particularly activated toward radical attack.[1] However, the presence of the C4-carboxylic acid introduces solubility issues and potential side reactions (decarboxylation) if not properly protected.

Structural Analysis[2][3]
  • C4-Carboxyl Group: Electron-withdrawing; deactivates the ring further but directs radical attack to C2.[1]

  • C2-Methyl Group (Precursor): The acidity of the

    
    -protons allows for the Boekelheide rearrangement.
    

Method A: The Gold Standard (Boekelheide Rearrangement)

Mechanism: [3,3]-Sigmatropic Rearrangement Starting Material: 2-Methylisonicotinic acid (or its ethyl ester)

This route utilizes the acidity of the


-methyl protons in the 

-oxide intermediate.[1] It is a four-step sequence (Esterification


-Oxidation

Rearrangement

Hydrolysis) that guarantees the hydroxymethyl group is installed exclusively at the C2 position.
Experimental Protocol (Optimized)

Step 1: Esterification Reflux 2-methylisonicotinic acid in EtOH with catalytic


 to yield Ethyl 2-methylisonicotinate . This protects the acid and improves solubility in organic solvents.[1]

Step 2:


-Oxidation 
Dissolve the ester in DCM.[1] Add 

-CPBA (1.1 equiv) at 0°C and stir at RT for 12 hours. Wash with saturated

to remove

-chlorobenzoic acid.[1]
  • Checkpoint: The product, Ethyl 2-methylisonicotinate

    
    -oxide , should be a white solid.
    

Step 3: Boekelheide Rearrangement Dissolve the


-oxide in acetic anhydride (

). Heat to 90–100°C for 2–4 hours.[1]
  • Mechanism:[2][3][4][5][6][7][8][9][10] Acylation of the oxygen creates an acetoxypyridinium ion.[1] Deprotonation of the methyl group forms an anhydrobase, which undergoes a [3,3]-sigmatropic shift to form Ethyl 2-(acetoxymethyl)isonicotinate .

  • Note: Monitor by TLC.[1][11][12] Disappearance of the polar

    
    -oxide spot indicates completion.[1]
    

Step 4: Global Hydrolysis Treat the acetoxy-ester with aqueous KOH/THF at reflux.[1] This cleaves both the ethyl ester and the acetate, yielding the target This compound upon acidification to pH 4–5.

Boekelheide Start 2-Methylisonicotinic Acid Ester Ethyl Ester Start->Ester EtOH, H+ NOxide N-Oxide Intermediate Ester->NOxide m-CPBA DCM Rearranged 2-Acetoxymethyl Ester NOxide->Rearranged Ac2O, 100°C [3,3]-Sigmatropic Product 2-(Hydroxymethyl) isonicotinic Acid Rearranged->Product KOH, THF/H2O then H+

Figure 1: The Boekelheide Rearrangement pathway ensures regioselective functionalization of the methyl group.

Method B: The Direct Route (Minisci Radical Alkylation)

Mechanism: Radical Nucleophilic Substitution Starting Material: Isonicotinic Acid

This method attempts to install the hydroxymethyl group directly onto the pyridine ring using a hydroxymethyl radical (


) generated from methanol.
Experimental Protocol
  • Dissolve Isonicotinic acid in a mixture of Water/Methanol (1:1).[1]

  • Add

    
     (catalytic).[1]
    
  • Simultaneously add saturated aqueous

    
     and 30% 
    
    
    
    dropwise at 40–50°C.
    • Chemistry: The Fenton reaction generates

      
       radicals, which abstract a proton from methanol to form 
      
      
      
      . This nucleophilic radical attacks the protonated pyridine ring at the C2 position.[1]
  • Critical Flaw: The reaction does not stop at mono-substitution. A significant amount of 2,6-bis(hydroxymethyl)isonicotinic acid is formed. Separation requires tedious fractional crystallization or chromatography.[1]

Comparative Data Analysis

The following table summarizes the performance metrics of the two primary methods.

MetricMethod A: Boekelheide (Benchmark)Method B: Minisci (Alternative)
Regioselectivity Excellent (>98%) Poor (Mixture of C2 and C2,C6)
Overall Yield 65 – 75% 30 – 45%
Purity Profile High (Crystalline solid)Low (Requires HPLC purification)
Reagent Cost Moderate (

-CPBA,

)
Low (MeOH,

,

)
Scalability High (Linear scale-up possible)Low (Exotherms, radical control)
Atom Economy Low (Loss of acetate/benzoate waste)High (Water is main byproduct)
Decision Matrix
  • Choose Method A if: You require >95% purity for pharmaceutical intermediates or MOF synthesis where defect-free crystals are required.[1]

  • Choose Method B if: You need a small amount of material rapidly for a crude assay and have access to prep-HPLC for purification.[1]

References

  • Armaghan, M., et al. (2015). Isolation of first row transition metal–carboxylate zwitterions.[1] RSC Advances, 5, 42978-42989. (Describes hydrolysis of ethyl 2-(hydroxymethyl)isonicotinate).

  • Boekelheide, V., & Linn, W. J. (1954).[3] Rearrangements of N-Oxides.[1][3][5][13] A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society, 76(5), 1286–1291.[3] (The foundational mechanism).[14]

  • Dunayevskiy, Y., et al. (2018). A Visible Light-Driven Minisci-Type Reaction.[1][6] MDPI Molecules, 23(4), 767. (Modern radical alkylation protocols).[1]

  • Tang, R. (2008).[1] Synthesis of dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate. ResearchGate.[1][15][7] (Minisci reaction on pyridine dicarboxylates).

Sources

In Vitro vs. In Vivo Profiling of 2-(Hydroxymethyl)isonicotinic Acid Derivatives: A Translational Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Translational Challenge

2-(Hydroxymethyl)isonicotinic acid (2-HINA) derivatives represent a specialized subclass of pyridine-4-carboxylic acid scaffolds. While the parent isonicotinic acid is the structural backbone of the frontline anti-tuberculosis drug isoniazid (INH) , the introduction of a hydroxymethyl group at the C2 position introduces distinct physicochemical properties—altering polarity, metabolic stability, and metal-chelation potential.

This guide objectively compares the performance of 2-HINA derivatives in controlled cellular environments (in vitro) versus complex physiological systems (in vivo). It addresses the critical "translational gap" where high enzymatic potency often fails to predict systemic efficacy due to rapid metabolic clearance (acetylation/oxidation) and hepatotoxicity.

In Vitro Profiling: Establishing Intrinsic Potency

In the discovery phase, 2-HINA derivatives are primarily screened for two biological activities: Antimycobacterial potency (targeting the InhA enoyl-ACP reductase pathway) and Epigenetic Enzyme Inhibition (targeting Histone Demethylases like KDM5B).

Key Performance Metrics (In Vitro)
MetricAssay TypeTypical ReadoutMechanistic Insight
MIC (Minimum Inhibitory Conc.)Microplate Alamar Blue Assay (MABA)0.1 – 5.0 µMMeasures direct bacterial growth inhibition (e.g., M. tuberculosis H37Rv).
IC50 (Enzyme Inhibition)Fluorometric/FRET Assay50 – 500 nMQuantifies binding affinity to metalloenzymes (e.g., KDM demethylases). The 2-hydroxymethyl group often acts as a bidentate ligand for the active site metal (Fe2+).
CC50 (Cytotoxicity)MTT/ATP Assay (HepG2 cells)> 100 µMAssessing therapeutic index. Critical: This scaffold often shows lower hepatotoxicity than unsubstituted isoniazid derivatives.
Metabolic Stability Microsomal Stability Assayt1/2 (min)Susceptibility to CYP450 oxidation or NAT2 acetylation.
Protocol: High-Throughput MIC Determination (MABA)

Rationale: The MABA assay is non-destructive and provides a colorimetric shift (Blue


 Pink) upon bacterial respiration, ideal for screening 2-HINA derivatives against slow-growing mycobacteria.

Step-by-Step Workflow:

  • Preparation: Dissolve 2-HINA derivatives in DMSO (stock 10 mM).

  • Dilution: Perform 2-fold serial dilutions in 96-well plates using Middlebrook 7H9 broth.

  • Inoculation: Add

    
     CFU/mL of M. tuberculosis (strain H37Rv) to typically 100 µL wells.
    
  • Incubation: Incubate at 37°C for 7 days.

  • Development: Add 20 µL Alamar Blue reagent + 12 µL Tween 80. Incubate for 24h.

  • Readout: Measure fluorescence at Excitation 530 nm / Emission 590 nm.

    • Validation: Rifampicin control must show MIC within 0.05–0.5 µg/mL.

In Vivo Translation: The Systemic Reality

While in vitro data often suggests high potency, in vivo studies reveal the pharmacokinetic liabilities of the pyridine scaffold. The 2-hydroxymethyl group can undergo rapid oxidation to the dicarboxylic acid (2-carboxyisonicotinic acid), leading to rapid renal clearance.

Pharmacokinetic (PK) & Toxicity Profile
ParameterIn Vivo Observation (Mouse Model)Implication for Development
Bioavailability (

)
Low to Moderate (20-45%)The polar hydroxymethyl group limits passive diffusion across the gut wall compared to more lipophilic analogs.
Half-life (

)
Short (0.5 – 1.5 hours)Requires frequent dosing or chemical modification (e.g., ester prodrugs) to sustain plasma levels.
Hepatotoxicity Elevated ALT/AST levelsWhile generally safer than isoniazid, high doses can still induce oxidative stress in the liver via hydrazine metabolites (if hydrazide derivative).
Clearance Renal (Unchanged) & Hepatic (Oxidation)The 2-hydroxymethyl group is a substrate for alcohol dehydrogenases.
Experimental Workflow: The Screening Cascade

The following diagram illustrates the critical decision gates when moving 2-HINA derivatives from the bench to the animal model.

ScreeningCascade Synthesis 1. Synthesis of 2-HINA Derivatives InVitro 2. In Vitro Screening (MIC < 1 µM / IC50 < 100 nM) Synthesis->InVitro Hit ID ADME 3. ADME Profiling (Microsomal Stability > 30 min) InVitro->ADME Potency Confirmed Tox 4. Cytotoxicity Check (HepG2 CC50 > 50 µM) ADME->Tox Stability Acceptable Tox->Synthesis Toxic (Change Scaffold) InVivoPK 5. In Vivo PK (Mouse) (Bioavailability > 30%) Tox->InVivoPK Safety Margin InVivoPK->Synthesis Poor PK (Optimize R-Group) Efficacy 6. Efficacy Model (Reduction in CFU / Tumor Vol) InVivoPK->Efficacy Exposure Adequate

Figure 1: Decision cascade for this compound drug discovery. Green nodes represent efficacy gates; Red/Yellow nodes represent safety/PK gates.

Critical Comparison: The "Valley of Death"

The discrepancy between in vitro and in vivo results for this chemical class is often driven by metabolic activation vs. deactivation .

Mechanism of Action Discrepancy
  • In Vitro (Static): The molecule binds directly to the target. For example, in metalloenzyme inhibition, the hydroxymethyl oxygen and pyridine nitrogen may chelate the active site metal.

  • In Vivo (Dynamic):

    • Scenario A (Deactivation): The hydroxymethyl group is rapidly oxidized to a carboxylic acid (

      
      ), which is highly polar and rapidly excreted, preventing the drug from reaching intracellular targets (e.g., inside the Mycobacterium within a macrophage).
      
    • Scenario B (Toxicity): If the derivative is a hydrazide (like isoniazid), it requires activation by the bacterial enzyme KatG. However, host enzymes (NAT2) may acetylate it first, rendering it inactive against TB but toxic to the liver.

Comparative Data Summary
FeatureIn Vitro PerformanceIn Vivo PerformanceCausality
Potency High (nM range)Variable (often requires high mg/kg dosing)Protein binding (HSA) reduces free drug concentration.
Selectivity High (Target specific)Moderate (Off-target effects)Pyridine ring can interact with host CYP450 enzymes.
Duration Constant exposureRapid fluctuationShort half-life due to Phase I oxidation of the

group.

Mechanistic Pathway Visualization

Understanding the metabolic fate of this compound derivatives is crucial for interpreting in vivo failure.

MetabolicPathway Parent 2-(Hydroxymethyl) isonicotinic acid (Active Scaffold) Oxidation Phase I Oxidation (ADH/ALDH) Parent->Oxidation In Vivo (Metabolism) Target Target Binding (Enzyme/Bacteria) Parent->Target In Vitro (Direct Effect) Metabolite1 2-Formyl Intermediate Oxidation->Metabolite1 Metabolite2 Pyridine-2,4- dicarboxylic acid (Inactive/Excreted) Metabolite1->Metabolite2 Rapid Metabolite2->Target No Binding (Loss of Efficacy)

Figure 2: Metabolic deactivation pathway. The conversion of the hydroxymethyl group to a carboxylate (Metabolite 2) often leads to loss of activity in vivo.

References

  • PubChem. (2025).[1] Methyl 2-(hydroxymethyl)pyridine-4-carboxylate | C8H9NO3.[1] National Library of Medicine. Retrieved from [Link]

  • Frontiers in Microbiology. (2022). In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis. Retrieved from [Link]

  • MDPI. (2025). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.